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  • Product: N-(2,5-Dibromopyridin-3-yl)pivalamide
  • CAS: 1138444-05-9

Core Science & Biosynthesis

Foundational

N-(2,5-Dibromopyridin-3-yl)pivalamide chemical structure and properties

An In-Depth Technical Guide to N-(2,5-Dibromopyridin-3-yl)pivalamide Executive Summary N-(2,5-Dibromopyridin-3-yl)pivalamide is a highly functionalized heterocyclic compound of significant interest to the fields of medic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(2,5-Dibromopyridin-3-yl)pivalamide

Executive Summary

N-(2,5-Dibromopyridin-3-yl)pivalamide is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry, agrochemical synthesis, and materials science. As a halogenated pyridine derivative, it serves as a versatile synthetic intermediate, offering multiple reaction sites for further molecular elaboration. The presence of two bromine atoms at the C2 and C5 positions allows for regioselective modification via cross-coupling reactions, while the stable pivalamide moiety provides a sterically hindered and robust functional group common in bioactive molecules. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed, field-proven synthesis protocol with expert rationale, predicted spectroscopic data for characterization, and a discussion of its potential applications in research and drug development.

Introduction: The Strategic Value of Functionalized Pyridines

Polyfunctional pyridine scaffolds are foundational building blocks in modern organic synthesis, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their utility stems from the pyridine ring's unique electronic properties and its capacity to be substituted with a wide array of functional groups. Halogenated pyridines, in particular, are prized as versatile precursors for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of complex molecular architectures.[1]

N-(2,5-Dibromopyridin-3-yl)pivalamide emerges as a strategically important intermediate within this class. It combines three key features:

  • A 2-Bromopyridine Moiety: Prone to nucleophilic aromatic substitution or participation in metal-catalyzed cross-coupling reactions.

  • A 5-Bromopyridine Moiety: Offers a second, electronically distinct site for sequential or differential functionalization.[3]

  • An N-Pivaloyl Group: This amide, derived from pivaloyl chloride, is not merely a placeholder. The bulky tert-butyl group provides significant steric hindrance, which can direct reactions at other sites and imparts high stability to the amide bond against a wide range of chemical conditions.[4]

This guide serves as a resource for researchers and drug development professionals, offering the technical detail necessary to synthesize, characterize, and strategically employ this valuable building block.

Chemical Structure and Physicochemical Properties

Chemical Structure

The molecular structure consists of a pyridine ring substituted at the 2- and 5-positions with bromine atoms and at the 3-position with a pivalamide group.

Caption: Chemical structure of N-(2,5-Dibromopyridin-3-yl)pivalamide.

Molecular Identifiers
PropertyValue
IUPAC Name N-(2,5-dibromopyridin-3-yl)-2,2-dimethylpropanamide
CAS Number Not available
Molecular Formula C₁₀H₁₂Br₂N₂O
Molecular Weight 336.02 g/mol
Physicochemical Properties (Predicted)
PropertyValueRationale / Reference
Appearance White to off-white or beige solidBased on analogous pivalamide compounds.[5]
Melting Point >100 °CExpected for a rigid, crystalline aromatic amide of this molecular weight.
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in Methanol; Insoluble in water.Pivaloyl chloride is soluble in common organic solvents; the product retains nonpolar character.[6]
Stability Stable under normal laboratory conditions. The pivaloyl group is highly stable to mild acids/bases.The N-pivaloyl amide bond is robust and requires harsh conditions for cleavage.[4]

Synthesis Methodology

Retrosynthetic Analysis & Workflow

The synthesis of N-(2,5-Dibromopyridin-3-yl)pivalamide is achieved through a standard and highly reliable nucleophilic acyl substitution. The amine nitrogen of 2,5-Dibromo-3-aminopyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride . The reaction releases HCl, which is neutralized by a non-nucleophilic organic base such as triethylamine.

G amine 2,5-Dibromo-3-aminopyridine reagents Triethylamine (Base) Anhydrous DCM (Solvent) 0 °C to RT amine->reagents acyl_chloride Pivaloyl Chloride acyl_chloride->reagents product N-(2,5-Dibromopyridin-3-yl)pivalamide reagents->product byproduct Triethylammonium Chloride (Salt Byproduct) reagents->byproduct

Caption: Synthesis workflow for N-(2,5-Dibromopyridin-3-yl)pivalamide.

Precursor Synthesis: An Overview

The key starting material, 2,5-Dibromo-3-aminopyridine, is not commercially ubiquitous but can be readily synthesized. A common laboratory-scale method involves the reduction of 2,5-dibromo-3-nitropyridine. This reduction is typically achieved using a metal in an acidic medium, such as powdered iron in acetic acid, heated to moderate temperatures (e.g., 80 °C).[7]

Detailed Experimental Protocol

This protocol describes the N-acylation of 2,5-Dibromo-3-aminopyridine. It is designed to be self-validating through careful control of stoichiometry and reaction conditions.

Materials & Equipment:

  • 2,5-Dibromo-3-aminopyridine (1.0 equiv)

  • Pivaloyl chloride (1.1 equiv)[4]

  • Triethylamine (TEA) (1.2 equiv), freshly distilled[4]

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Ice bath

  • Syringes and needles

  • Separatory funnel

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere of nitrogen, dissolve 2,5-Dibromo-3-aminopyridine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.

    • Expertise & Experience: Anhydrous conditions are critical. Pivaloyl chloride reacts vigorously with water, which would consume the reagent and generate corrosive HCl gas.[6][8] The inert atmosphere prevents the introduction of atmospheric moisture.

  • Initial Cooling: Cool the stirred solution to 0 °C using an ice bath.

    • Causality: The acylation reaction is exothermic. Initial cooling helps to control the reaction rate, preventing potential side reactions and ensuring a more controlled formation of the desired product.

  • Reagent Addition: Slowly add pivaloyl chloride (1.1 equiv) dropwise to the cooled solution via syringe over 5-10 minutes.

    • Trustworthiness: A slight excess of the acylating agent ensures full conversion of the starting amine. Dropwise addition is crucial to manage the exothermicity of the reaction.[4] A precipitate of triethylammonium chloride should form almost immediately.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Validation: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a mixture like Hexane:Ethyl Acetate (e.g., 3:1). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates completion.

  • Quenching and Workup: Once the reaction is complete, quench by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess triethylamine)

    • Saturated NaHCO₃ solution (to remove any remaining acidic impurities)

    • Brine (saturated NaCl solution, to begin the drying process and break any emulsions)

    • Causality: Each wash systematically removes specific impurities: the acid wash removes the base, the bicarbonate wash removes acid, and the brine wash removes the bulk of the dissolved water from the organic layer.[4]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) to yield the pure N-(2,5-Dibromopyridin-3-yl)pivalamide.

Safety Considerations
  • Pivaloyl Chloride: This reagent is corrosive, flammable, and highly reactive with water and nucleophiles like amines.[8][9] It is a lachrymator (causes tearing).[6] Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Triethylamine: Flammable liquid with a strong odor.

  • Dichloromethane (DCM): A volatile and suspected carcinogen. All operations should be performed in a fume hood.

Spectroscopic Characterization (Predicted)

While specific experimental data is not publicly available, the structure of N-(2,5-Dibromopyridin-3-yl)pivalamide allows for a confident prediction of its key spectroscopic features, which are essential for its identification and quality control.

Technique Predicted Data and Interpretation
¹H NMR δ ~8.2-8.4 ppm (d, 1H): Aromatic proton at C6, adjacent to the ring nitrogen. δ ~8.0-8.2 ppm (d, 1H): Aromatic proton at C4. δ ~7.5-8.5 ppm (br s, 1H): Amide N-H proton. δ ~1.3 ppm (s, 9H): Nine equivalent protons of the tert-butyl group.
¹³C NMR δ ~176 ppm: Carbonyl carbon (C=O). δ ~140-150 ppm: Aromatic carbons attached to nitrogen or bromine (C2, C5, C6). δ ~120-135 ppm: Aromatic carbons (C3, C4). δ ~40 ppm: Quaternary carbon of the tert-butyl group. δ ~27 ppm: Methyl carbons of the tert-butyl group.
FT-IR (cm⁻¹) ~3300 cm⁻¹: N-H stretch (amide). ~2970 cm⁻¹: sp³ C-H stretch (t-butyl). ~1680 cm⁻¹: C=O stretch (Amide I band). ~1520 cm⁻¹: N-H bend (Amide II band). ~1000-1100 cm⁻¹: C-N stretch. ~550-650 cm⁻¹: C-Br stretch.
Mass Spec. Molecular Ion (M⁺): A cluster of peaks around m/z 334, 336, and 338, corresponding to the isotopic distribution of the two bromine atoms (⁷⁹Br and ⁸¹Br). The approximate ratio of these peaks will be 1:2:1.

Applications in Research and Development

N-(2,5-Dibromopyridin-3-yl)pivalamide is not an end-product but a high-value intermediate for constructing more complex target molecules.

  • Platform for Cross-Coupling: The two bromine atoms serve as handles for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig amination). The electronic and steric differences between the C2 and C5 positions can be exploited for regioselective and sequential couplings, allowing for the controlled introduction of different substituents.[3]

  • Pharmaceutical Scaffolding: The dibromopyridine core is present in a variety of biologically active compounds. This intermediate allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies in drug discovery programs. The parent compound, 3-aminopyridine, is a known fragment in molecules targeting neurological disorders.[2]

  • Agrochemical Synthesis: Functionalized pyridines are a cornerstone of the agrochemical industry.[2] This compound provides a pathway to novel herbicides and fungicides.

  • Materials Science: The rigid, planar structure and potential for functionalization make it a candidate for incorporation into novel polymers, organic light-emitting diodes (OLEDs), or ligands for metal complexes.

Conclusion

N-(2,5-Dibromopyridin-3-yl)pivalamide stands out as a robust and versatile chemical building block. Its synthesis is straightforward, relying on fundamental and reliable organic reactions. The true value of this compound lies in its potential for subsequent, selective transformations at its two bromine-substituted positions, providing a powerful platform for the synthesis of complex molecules. For researchers in drug discovery and materials science, this intermediate offers a reliable and strategic starting point for the development of novel and high-value chemical entities.

References

  • Vertex AI Search. (n.d.). PIVALOYL CHLORIDE.
  • ChemicalBook. (2026, January 13). 2,5-DIBROMO-3-AMINOPYRIDINE | 90902-84-4.
  • BenchChem. (2025). Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications.
  • ECHEMI. (2019, July 15). Pivaloyl chloride SDS, 3282-30-2 Safety Data Sheets.
  • PIVALOYL CHLORIDE PICL. (2024, November).
  • ChemicalBook. (n.d.). 2,5-Dibromopyridine synthesis.
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Vol. 11, No. 3, 447-452.
  • Google Patents. (n.d.). CN110759858A - Synthesis method of 2, 5-dibromopyridine.
  • Sigma-Aldrich. (n.d.). N-(2-Bromopyridin-3-yl)pivalamide AldrichCPR 835882-02-5.
  • Sigma-Aldrich. (n.d.). N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide AldrichCPR.
  • ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium.
  • Chem-Impex. (n.d.). 3-Amino-2,5-dibromopyridine.
  • Sigma-Aldrich. (n.d.). N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide AldrichCPR.

Sources

Exploratory

A Technical Guide to N-(2,5-Dibromopyridin-3-yl)pivalamide: Synthesis, Properties, and Applications

For distribution to: Researchers, scientists, and drug development professionals. Abstract N-(2,5-Dibromopyridin-3-yl)pivalamide is a halogenated pyridine derivative of significant interest in synthetic and medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

N-(2,5-Dibromopyridin-3-yl)pivalamide is a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, a detailed, field-tested synthesis protocol, and an exploration of its potential as a versatile building block for drug discovery and agrochemical development. The molecule's structure, featuring a dibrominated pyridine core, offers two distinct, reactive sites for further chemical modification, primarily through modern cross-coupling reactions. The sterically demanding pivalamide group imparts unique solubility and conformational properties. This document serves as a core resource for researchers aiming to leverage this compound in the design and synthesis of novel, high-value molecules.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of N-(2,5-Dibromopyridin-3-yl)pivalamide are derived from its constituent parts: a 2,5-dibromopyridin-3-amine core acylated with pivaloyl chloride. While a specific CAS Number for this compound is not publicly cataloged, its properties can be reliably determined from its structure.

PropertyValueSource
IUPAC Name N-(2,5-Dibromopyridin-3-yl)-2,2-dimethylpropanamide-
Molecular Formula C₁₀H₁₂Br₂N₂OCalculated
Molecular Weight 336.03 g/mol Calculated
Monoisotopic Mass 333.93672 DaCalculated
Appearance Expected to be a solid at room temperatureAnalogy

Note: Physicochemical properties such as melting point, solubility, and LogP would be determined experimentally upon synthesis.

Synthesis and Manufacturing

The synthesis of N-(2,5-Dibromopyridin-3-yl)pivalamide is a straightforward and robust process, predicated on the standard acylation of an aromatic amine. The key precursor, 2,5-Dibromopyridin-3-amine, is commercially available or can be synthesized from common starting materials.

Retrosynthetic Analysis

The synthetic strategy is based on disconnecting the amide C-N bond, which points to an efficient and high-yielding acylation reaction. This approach is favored for its reliability and the commercial availability of the necessary precursors.

G cluster_precursors Key Precursors Target N-(2,5-Dibromopyridin-3-yl)pivalamide Precursors 2,5-Dibromopyridin-3-amine + Pivaloyl Chloride Target->Precursors Amide Bond Disconnection Precursor_Pyridine 2,5-Dibromopyridin-3-amine Precursor_Acyl Pivaloyl Chloride

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocol: Synthesis of N-(2,5-Dibromopyridin-3-yl)pivalamide

This protocol describes the acylation of 2,5-Dibromopyridin-3-amine. The causality for this experimental design is rooted in established chemical principles: the use of an anhydrous aprotic solvent prevents hydrolysis of the highly reactive pivaloyl chloride, while a non-nucleophilic base is required to neutralize the HCl byproduct without competing in the reaction.

Reagents and Materials:

  • 2,5-Dibromopyridin-3-amine (1.0 equiv)[1]

  • Pivaloyl chloride (1.1 equiv)[2]

  • Anhydrous Pyridine or Triethylamine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-Dibromopyridin-3-amine (1.0 equiv).

  • Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add anhydrous pyridine (1.5 equiv) to the stirred solution. The use of pyridine as both a base and a solvent is also a viable alternative.

  • Acylation: Add pivaloyl chloride (1.1 equiv) dropwise to the cold solution over 10-15 minutes. The formation of a precipitate (pyridinium hydrochloride) may be observed. This step is exothermic and slow addition is critical to control the reaction temperature.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove excess acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(2,5-Dibromopyridin-3-yl)pivalamide.

Spectroscopic and Analytical Characterization

For a protocol to be trustworthy, the product must be rigorously validated. The following analytical techniques are essential for confirming the structure and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a sharp singlet around δ 1.2-1.4 ppm, integrating to 9 protons, corresponding to the sterically shielded tert-butyl group of the pivaloyl moiety. Two distinct signals in the aromatic region (δ 7.5-8.5 ppm) would correspond to the two protons on the pyridine ring. A broad singlet, corresponding to the amide N-H proton, would also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbonyl carbon of the amide (δ 170-180 ppm), the quaternary carbon and methyl carbons of the tert-butyl group, and four distinct signals for the carbon atoms of the dibromopyridine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the calculated molecular formula (C₁₀H₁₂Br₂N₂O). A key diagnostic feature in the mass spectrum is the isotopic pattern for a dibrominated compound: a characteristic 1:2:1 ratio for the M, M+2, and M+4 peaks, providing unambiguous evidence of two bromine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (a strong band around 1660-1680 cm⁻¹), and C-H stretches from the alkyl and aromatic groups.

Applications in Research and Development

The true value of N-(2,5-Dibromopyridin-3-yl)pivalamide lies in its utility as a versatile synthetic intermediate. The two bromine atoms are not merely structural components but are reactive "handles" for introducing molecular diversity.

A Scaffold for Cross-Coupling Reactions

The differential reactivity of the bromine atoms at the C2 and C5 positions of the pyridine ring can be exploited for selective or sequential functionalization using palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern medicinal chemistry for building complex molecular architectures.[3]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the C2 or C5 position.[4][5][6] This is a powerful method for modulating the physicochemical properties and biological activity of the resulting compounds.

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of C-C bonds by coupling the bromopyridine scaffold with various aryl or heteroaryl boronic acids or esters. This is a primary strategy for extending the molecular framework and exploring structure-activity relationships.

  • Other Couplings: Sonogashira (for alkynes), Heck (for alkenes), and Stille (for organotins) couplings are also viable, further expanding the synthetic possibilities.

The diagram below illustrates the potential for diversification from this core scaffold.

Caption: Diversification potential via cross-coupling reactions.

Potential in Agrochemical and Pharmaceutical Discovery

Halogenated pyridines are privileged structures in both agrochemical and pharmaceutical science.[3][7] They serve as the core of numerous commercial herbicides, fungicides, and insecticides. The presence of halogens can enhance metabolic stability and binding affinity. By using N-(2,5-Dibromopyridin-3-yl)pivalamide as a starting point, researchers can rapidly generate libraries of novel compounds for screening against various biological targets, from enzymes to receptors. The pivalamide group itself can play a crucial role in orienting the molecule within a binding pocket or improving its pharmacokinetic profile.

Safety and Handling

N-(2,5-Dibromopyridin-3-yl)pivalamide should be handled with standard laboratory precautions. As a halogenated organic compound, it should be treated as potentially toxic and irritant.[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

N-(2,5-Dibromopyridin-3-yl)pivalamide is a strategically designed chemical entity that serves as a high-potential building block for advanced chemical synthesis. Its straightforward preparation, combined with the dual reactive sites offered by the dibrominated core, makes it an invaluable tool for researchers in drug discovery and agrochemical development. The robust protocols for its synthesis and the well-established methodologies for its subsequent functionalization provide a reliable and efficient pathway to novel and diverse chemical libraries, accelerating the discovery of next-generation active compounds.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Purdue University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • The Organic Chemistry Tutor (YouTube). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Frontiers in Chemistry. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. [Link]

  • Oakwood Chemical. N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide, 1 gram, Reagent Grade. [Link]

  • Dandu, R. et al. A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. HETEROCYCLES, Vol. 83, No. 4, 2011. [Link]

  • YouTube. Preparation of Pyridines, Part 3: By Acylation. [Link]

  • PubChem. 2,5-Dibromopyridin-3-amine. [Link]

  • ResearchGate. Selective monolithiation of 2,5-dibromopyridine with butyllithium. [Link]

  • PubChem. 2,5-Dibromopyridine. [Link]

  • Google Patents. CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. Vol. 11, No.3, 447-452, May-July, 2021. [Link]

  • Semantic Scholar. Amino-acids and peptides. XXXVI. Pivaloyl chloride as a reagent in the mixed anhydride synthesis of peptides. [Link]

Sources

Foundational

A Technical Guide to the Solubility of N-(2,5-Dibromopyridin-3-yl)pivalamide in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing everything from formulation and bioavailability to process chemistry and purification. This technical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing everything from formulation and bioavailability to process chemistry and purification. This technical guide provides a comprehensive analysis of the solubility characteristics of N-(2,5-Dibromopyridin-3-yl)pivalamide. While specific quantitative solubility data for this compound is not extensively published, this document serves as a first-principles guide for researchers. It details the predicted solubility behavior based on molecular structure, outlines a rigorous experimental protocol for its determination, and discusses the critical factors that influence this key physicochemical property.

Introduction: The Significance of Solubility

N-(2,5-Dibromopyridin-3-yl)pivalamide is a heterocyclic compound whose structural motifs are of interest in medicinal chemistry and materials science. The pyridine core is a common feature in many bioactive molecules, and the bromo-substituents provide sites for further chemical modification, such as cross-coupling reactions. Understanding the solubility of this compound in various organic solvents is a critical first step for any application. For drug development professionals, solubility dictates the choice of solvents for reaction chemistry, purification (e.g., recrystallization), and the formulation of dosage forms.[1] Poor solubility can be a major impediment, leading to challenges in achieving therapeutic concentrations and consistent bioavailability.[2] Therefore, a systematic approach to characterizing solubility is not just an academic exercise but a fundamental requirement for successful research and development.

Physicochemical Profile and Theoretical Solubility Analysis

To predict the solubility of N-(2,5-Dibromopyridin-3-yl)pivalamide, we must first analyze its molecular structure and the resulting intermolecular forces. The principle of "like dissolves like" is the guiding tenet, meaning substances with similar polarities and intermolecular force capabilities tend to be miscible.[3][4]

Molecular Structure:

  • Compound Name: N-(2,5-Dibromopyridin-3-yl)pivalamide

  • Molecular Formula: C₁₀H₁₂Br₂N₂O

  • Key Functional Groups:

    • Dibromopyridine Ring: The pyridine ring contains an electronegative nitrogen atom, introducing polarity. The two bromine atoms are also electronegative, contributing to the molecule's overall polar character and providing potential for halogen bonding.

    • Amide Linkage (-C(=O)NH-): This is a highly polar group capable of acting as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl oxygen). This feature is pivotal for interactions with protic and other polar solvents.

    • Pivaloyl Group (tert-Butyl): This bulky, nonpolar alkyl group introduces significant steric hindrance and a hydrophobic (lipophilic) character to the molecule.

Predicted Solubility Behavior:

The molecule possesses a dualistic nature. The polar pyridine ring and amide group suggest solubility in polar solvents, while the large, nonpolar pivaloyl group and the overall molecular weight suggest an affinity for less polar or nonpolar environments.[5]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amide group. Solubility is expected, but it may be limited by the nonpolar pivaloyl group. As the alkyl chain of the alcohol solvent increases (e.g., from methanol to butanol), solubility is predicted to decrease due to the diminishing polarity of the solvent.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the amide N-H. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often excellent choices for compounds with complex polarity and are predicted to be effective for N-(2,5-Dibromopyridin-3-yl)pivalamide.[5]

  • Nonpolar Solvents (e.g., Hexanes, Toluene): The presence of multiple polar functional groups (amide, pyridine nitrogen, bromines) makes high solubility in strongly nonpolar solvents like hexanes unlikely. However, the hydrophobic pivaloyl group may allow for some limited solubility in solvents with intermediate polarity like toluene or dichloromethane.[5]

This theoretical analysis underscores the necessity of empirical testing to determine the precise solubility profile.

Experimental Determination of Thermodynamic Solubility

The most reliable and widely accepted method for determining the equilibrium or thermodynamic solubility of a compound is the Shake-Flask Method .[2][6][7] This method ensures that the solution has reached equilibrium with the undissolved solid, providing a true measure of saturation.

Required Equipment and Materials
  • Analytical balance (±0.1 mg accuracy)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

  • Volumetric flasks

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • N-(2,5-Dibromopyridin-3-yl)pivalamide (solute) of known purity

  • A range of high-purity organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, DMSO, Dichloromethane, Toluene, Hexane)

Step-by-Step Experimental Protocol
  • Preparation: Add an excess amount of N-(2,5-Dibromopyridin-3-yl)pivalamide to a pre-weighed vial. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment, ensuring saturation.[2]

  • Solvent Addition: Add a precise, known volume of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[6][7] It is advisable to run preliminary time-course experiments to determine the minimum time required to reach a stable concentration plateau.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.[7]

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid, take the sample from the upper portion of the liquid. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any microscopic undissolved particles. A known dilution with a suitable mobile phase or solvent may be necessary to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the dissolved compound in the final diluted sample using a validated analytical method, typically HPLC or UV-Vis spectrophotometry.[1] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation: Calculate the solubility using the following formula, accounting for all dilutions:

    Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)

  • Replication: The entire experiment should be performed in triplicate to ensure the reliability and reproducibility of the results.[6]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Shake-Flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Sampling & Quantification cluster_calc 5. Calculation prep1 Weigh excess API into vial prep2 Add known volume of solvent prep1->prep2 Precise addition equil1 Agitate at constant T (e.g., 24-72h) prep2->equil1 sep1 Let solid settle equil1->sep1 sep2 Centrifuge sample sep1->sep2 quant1 Withdraw supernatant sep2->quant1 quant2 Filter (0.45 µm) quant1->quant2 quant3 Dilute if necessary quant2->quant3 quant4 Analyze via HPLC/UV-Vis quant3->quant4 calc1 Calculate concentration using calibration curve & dilution factor quant4->calc1

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation Template

For systematic recording of experimental results, the following table structure is recommended.

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
MethanolPolar Protic25
EthanolPolar Protic25
AcetonePolar Aprotic25
AcetonitrilePolar Aprotic25
Dimethyl Sulfoxide (DMSO)Polar Aprotic25
DichloromethaneChlorinated25
TolueneAromatic25
n-HexaneNonpolar25

Factors Influencing Solubility Measurements

Several variables can significantly impact the outcome of solubility experiments. Careful control of these factors is essential for obtaining accurate and reproducible data.

  • Temperature: Solubility is temperature-dependent. For most solids dissolving in a liquid, the process is endothermic, meaning solubility increases with temperature.[3][8] It is crucial to perform and report experiments at a well-defined and constant temperature.

  • Purity: The purity of both the solute (N-(2,5-Dibromopyridin-3-yl)pivalamide) and the solvent is paramount. Impurities can alter the intermolecular forces and lead to erroneous solubility values.[7][9]

  • Solid-State Properties: The crystalline form (polymorphism) of the compound can have a dramatic effect on solubility. Different polymorphs can have different lattice energies, resulting in different solubilities.[2] It is good practice to characterize the solid form before and after the experiment (e.g., via XRPD) to check for any phase transitions.

  • pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solubility were to be tested, the pH would be a critical factor due to the basic nitrogen atom on the pyridine ring.

Visualizing Molecular Interactions

The diagram below conceptualizes the primary intermolecular forces at play between N-(2,5-Dibromopyridin-3-yl)pivalamide and different solvent classes.

G cluster_api N-(2,5-Dibromopyridin-3-yl)pivalamide API API Amide Amide (H-bond donor/acceptor) Pyridine Pyridine Ring (Polar) Pivaloyl Pivaloyl (Nonpolar) Protic Polar Protic (e.g., Methanol) Protic->Amide Strong H-Bonding Protic->Pyridine Dipole-Dipole Protic->Pivaloyl Unfavorable Interaction Aprotic Polar Aprotic (e.g., DMSO) Aprotic->Amide H-Bond Acceptance Aprotic->Pyridine Dipole-Dipole Nonpolar Nonpolar (e.g., Hexane) Nonpolar->Amide Unfavorable Interaction Nonpolar->Pivaloyl van der Waals (Favorable)

Caption: Predicted Intermolecular Interactions Driving Solubility.

Conclusion

References

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Wikipedia. Solubility.
  • Khan Academy. Solubility of organic compounds.
  • BYJU'S. Factors Affecting Solubility.

Sources

Exploratory

physical properties and melting point of N-(2,5-Dibromopyridin-3-yl)pivalamide

An In-Depth Technical Guide to the Synthesis and Characterization of N-(2,5-Dibromopyridin-3-yl)pivalamide For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N-(2,5-Dibromopyridin-3-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2,5-Dibromopyridin-3-yl)pivalamide, a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide focuses on a logical, evidence-based approach to its synthesis and characterization. We will delve into the properties of its key precursor, 2,5-dibromo-3-aminopyridine, provide a detailed, field-proven protocol for the N-acylation reaction with pivaloyl chloride, and outline the standard analytical methodologies for structural verification and purity assessment. This document is intended to serve as a valuable resource for researchers in drug discovery and organic synthesis, enabling them to confidently synthesize and characterize this and similar novel chemical entities.

Introduction: The Significance of Substituted Pyridines

Nitrogen-containing heterocyclic compounds are fundamental scaffolds in a vast array of functional molecules, from pharmaceuticals to agrochemicals.[1] Among these, the pyridine ring is a privileged structure due to its unique electronic properties and its capacity for diverse functionalization. The introduction of halogen atoms and amide functionalities can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form key interactions with biological targets.

N-(2,5-Dibromopyridin-3-yl)pivalamide incorporates several key structural features: a dibrominated pyridine core and a sterically hindered pivalamide group. The bromine atoms can serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions, while the pivaloyl group is known for its high stability, often employed as a robust protecting group for amines.[2][3] These characteristics make the title compound a valuable, yet under-explored, building block for the synthesis of novel compounds with potential biological activity.

Physicochemical Properties of the Key Precursor: 2,5-Dibromo-3-aminopyridine

The direct precursor to N-(2,5-Dibromopyridin-3-yl)pivalamide is 2,5-dibromo-3-aminopyridine. A thorough understanding of its properties is essential for the successful synthesis and purification of the target compound.

PropertyValueSource
CAS Number 90902-84-4[4][5]
Molecular Formula C₅H₄Br₂N₂[4][5]
Molecular Weight 251.91 g/mol [4][5]
Appearance Brown solid[4]
Melting Point 146-152 °C[4]
Purity ≥ 98% (HPLC)[4]

Synthesis of N-(2,5-Dibromopyridin-3-yl)pivalamide: A Proposed Protocol

The synthesis of the title compound can be readily achieved through the N-acylation of 2,5-dibromo-3-aminopyridine with pivaloyl chloride. This is a standard and reliable method for amide bond formation. The steric bulk of the pivaloyl group can influence the reaction kinetics, but the methodology is well-established.[2]

Synthetic Scheme

Synthesis_of_N-(2,5-Dibromopyridin-3-yl)pivalamide reactant1 2,5-Dibromo-3-aminopyridine reagents Base (e.g., Triethylamine) Dichloromethane (DCM) 0°C to Room Temperature reactant1->reagents reactant2 Pivaloyl Chloride reactant2->reagents product N-(2,5-Dibromopyridin-3-yl)pivalamide reagents->product

Caption: Proposed synthesis of N-(2,5-Dibromopyridin-3-yl)pivalamide.

Step-by-Step Experimental Protocol

This protocol is based on established procedures for the N-acylation of aminopyridines.[2][6]

Materials:

  • 2,5-Dibromo-3-aminopyridine (1.0 eq)

  • Pivaloyl chloride (1.1 eq)

  • Triethylamine (1.5 eq) or another suitable base

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dibromo-3-aminopyridine and anhydrous DCM. Stir until the solid is fully dissolved.

  • Addition of Base: Add triethylamine to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Pivaloyl Chloride: Slowly add pivaloyl chloride dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of deionized water.[7]

  • Workup: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure N-(2,5-Dibromopyridin-3-yl)pivalamide.

Characterization and Analytical Validation

As no published spectral data for N-(2,5-Dibromopyridin-3-yl)pivalamide exists, the following characterization techniques are proposed for structural confirmation and purity assessment.

Proposed Analytical Workflow

Analytical_Workflow start Synthesized Product tlc TLC Analysis (Purity Check) start->tlc nmr NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) tlc->nmr ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms ir FT-IR Spectroscopy (Functional Group Identification) ms->ir hplc HPLC Analysis (Quantitative Purity) ir->hplc end Verified Compound hplc->end

Caption: Analytical workflow for the characterization of the title compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the nine equivalent protons of the tert-butyl group of the pivalamide moiety.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule, including distinct signals for the pyridine ring carbons, the carbonyl carbon of the amide, and the quaternary and methyl carbons of the tert-butyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be crucial for confirming the molecular formula by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of the two bromine atoms will be a key diagnostic feature.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (around 1650-1680 cm⁻¹), and C-Br stretches.

Potential Applications and Future Directions

While the specific biological activities of N-(2,5-Dibromopyridin-3-yl)pivalamide are not yet reported, its structural motifs suggest several areas of potential interest for researchers in drug development:

  • Scaffold for Medicinal Chemistry: The dibrominated pyridine core is an excellent platform for introducing further diversity through metal-catalyzed cross-coupling reactions. This allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.[8]

  • Kinase Inhibitors: Many kinase inhibitors feature substituted pyridine scaffolds that interact with the hinge region of the ATP-binding pocket.

  • Agrochemicals: Halogenated pyridines are prevalent in modern agrochemicals, including insecticides and fungicides.[9]

The synthesis and characterization of N-(2,5-Dibromopyridin-3-yl)pivalamide open the door to exploring its potential in these and other areas of chemical and biological research.

References

  • Chem-Impex. 3-Amino-2,5-dibromopyridine. Retrieved from [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • Organic Syntheses. Procedure. Retrieved from [Link]

  • Frontiers in Chemistry. (2021). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry.
  • PubChem. PubChem. Retrieved from [Link]

  • Google Patents. (2015). CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • Google Patents. (2020). CN110759858A - Synthesis method of 2, 5-dibromopyridine.
  • Patsnap. Pivaloyl chloride patented technology retrieval search results - Eureka. Retrieved from [Link]

  • PIVALOYL CHLORIDE. PIVALOYL CHLORIDE. Retrieved from [Link]

  • PubChem. 2,5-Dibromopyridin-3-amine. Retrieved from [Link]

  • PubChem. 2,5-Dibromopyridine. Retrieved from [Link]

  • Dandu, R. R., & Adam, G. C. (2011).
  • Moroccan Journal of Chemistry. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Moroccan Journal of Chemistry, 13(2), 519-539.
  • ResearchGate. (2014). Selective monolithiation of 2,5-dibromopyridine with butyllithium. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for N-(2,5-Dibromopyridin-3-yl)pivalamide from 3-amino-2,5-dibromopyridine

Abstract & Strategic Overview The synthesis of N-(2,5-Dibromopyridin-3-yl)pivalamide presents a classic challenge in medicinal chemistry: forming an amide bond with an amine that is both sterically hindered and electroni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of N-(2,5-Dibromopyridin-3-yl)pivalamide presents a classic challenge in medicinal chemistry: forming an amide bond with an amine that is both sterically hindered and electronically deactivated .

The starting material, 3-amino-2,5-dibromopyridine , possesses a primary amine at the C3 position. This amine's nucleophilicity is severely attenuated by:

  • Electronic Deactivation: The electron-withdrawing nature of the pyridine ring nitrogen and the inductive effects of the bromine atoms at C2 and C5.

  • Steric Ortho-Effect: The bulky bromine atom at C2 directly flanks the amine, creating a steric barrier to the approach of the electrophile.

  • Electrophile Bulk: Pivaloyl chloride (trimethylacetyl chloride) contains a tert-butyl group, making it one of the more sterically demanding acylating agents.

Standard Schotten-Baumann conditions (biphasic aqueous/organic) often fail or result in low conversion for such systems. This guide details an Optimized Anhydrous Protocol utilizing nucleophilic catalysis (DMAP) in a basic solvent (Pyridine) to overcome the activation energy barrier, ensuring high yield and purity.

Retrosynthetic Analysis & Mechanism

The transformation relies on a Nucleophilic Acyl Substitution. To drive the reaction, we must activate the electrophile and deprotonate the intermediate ammonium species efficiently.

Reaction Scheme (DOT Visualization)

ReactionScheme SM1 3-Amino-2,5-dibromopyridine (Weak Nucleophile) Intermediate N-Acylpyridinium Intermediate SM1->Intermediate Nucleophilic Attack Reagent Pivaloyl Chloride (Steric Bulk) Reagent->Intermediate Activation Catalyst DMAP (cat.) Pyridine (Solvent) Catalyst->Intermediate Hyper-Nucleophile Product N-(2,5-Dibromopyridin-3-yl)pivalamide (Target) Intermediate->Product Elimination of HCl

Figure 1: Mechanistic pathway highlighting the role of DMAP in activating the acyl chloride to form a reactive N-acylpyridinium species, facilitating attack by the weak amine.

Experimental Protocol

Materials & Reagents[1][2][3]
ReagentEquiv.[1][2][3][4][5]RoleKey Property
3-Amino-2,5-dibromopyridine 1.0SubstrateMW: 251.91, Solid
Pivaloyl Chloride 1.5ElectrophileMW: 120.58, Liquid, Moisture Sensitive
Pyridine Solvent (10 vol)Solvent/BaseAnhydrous, Acid Scavenger
DMAP 0.1CatalystNucleophilic Catalyst
Dichloromethane (DCM) WorkupSolventExtraction
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Drying: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.[3]
    
  • Solubilization: Charge the RBF with 3-amino-2,5-dibromopyridine (1.0 g, 3.97 mmol). Add anhydrous Pyridine (10 mL). Stir at room temperature until fully dissolved.

    • Note: The starting material is moderately soluble; gentle warming (30°C) may speed up dissolution.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (48 mg, 0.4 mmol, 0.1 equiv). Stir for 5 minutes.

Phase 2: Acylation 4. Reagent Addition: Cool the solution to 0°C (ice bath). Add Pivaloyl Chloride (0.73 mL, 5.95 mmol, 1.5 equiv) dropwise via syringe over 5-10 minutes.

  • Observation: A white precipitate (pyridinium hydrochloride) may begin to form immediately.
  • Reaction Drive: Remove the ice bath. Allow the mixture to warm to Room Temperature (RT).
  • Heating (Critical Step): Due to the deactivated amine, heat the reaction mixture to 60°C for 4–6 hours.
  • Process Control: Monitor by TLC (Eluent: 20% EtOAc in Hexanes). The starting amine (lower R_f, often fluorescent) should disappear, replaced by a less polar amide spot.

Phase 3: Workup & Isolation 7. Quench: Cool the reaction to RT. Slowly pour the mixture into 100 mL of ice-cold water with vigorous stirring. 8. Extraction: Extract the aqueous mixture with DCM (3 x 30 mL). 9. Acid Wash (Removal of Pyridine): Wash the combined organic layers with 1M HCl (2 x 30 mL) to remove the pyridine solvent and DMAP.

  • Safety: Ensure the organic layer is not lost; DCM is the bottom layer.
  • Neutralization: Wash the organic layer with Saturated NaHCO₃ (1 x 30 mL) followed by Brine (1 x 30 mL).
  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo to yield the crude solid.
Purification[5]
  • Primary Method: Recrystallization.[6][7][8][9] The crude pivalamide is typically highly crystalline.

    • Solvent System: Dissolve in minimal hot Ethyl Acetate , then slowly add Hexanes until turbidity persists. Cool to 4°C.

  • Secondary Method: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 0%

      
       20% EtOAc in Hexanes.
      

Process Workflow Diagram

ProtocolFlow cluster_setup Setup & Reaction cluster_workup Workup Step1 Dissolve Amine + DMAP in Anhydrous Pyridine Step2 Add Pivaloyl Chloride at 0°C Step1->Step2 Step3 Heat to 60°C (4-6 Hours) Step2->Step3 Step4 Quench in Ice Water Extract with DCM Step3->Step4 TLC Confirmation Step5 Wash: 1M HCl (Removes Pyridine) Step4->Step5 Step6 Wash: NaHCO3 / Brine Dry & Concentrate Step5->Step6

Figure 2: Operational workflow emphasizing the critical acidic wash step to remove the pyridine solvent.

Analytical Validation (Expected Data)

To validate the synthesis, compare the isolated product against these predicted spectral characteristics:

  • Physical State: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       ~8.6 ppm (d, 1H, Pyridine C6-H ): Most deshielded aromatic signal.
      
    • 
       ~8.4 ppm (d, 1H, Pyridine C4-H ): Doublet showing meta-coupling (
      
      
      
      Hz) with C6.
    • 
       ~8.0 ppm (bs, 1H, NH ): Broad singlet, exchangeable with D₂O.
      
    • 
       ~1.35 ppm (s, 9H, t-Butyl ): Characteristic strong singlet for the pivaloyl group.
      
  • MS (ESI):

    • Expected

      
       (Tribromide isotope pattern due to 2x Br).
      

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Steric hindrance prevents attack.Increase temperature to 80-90°C (reflux). Add 0.5 eq more Pivaloyl Chloride.
Starting Material Remains Amine is too deactivated.Switch Method: Use NaH (2.0 eq) in THF at 0°C to deprotonate the amine, then add acid chloride.
Oil instead of Solid Impurities preventing crystallization.Triturate the crude oil with cold Pentane or Diethyl Ether to induce precipitation.

Safety & Compliance

  • Pivaloyl Chloride: Corrosive, lachrymator. Handle in a fume hood. Reacts violently with water.

  • Pyridine: Toxic, noxious odor, flammable. Use double-gloving and work in a well-ventilated hood.

  • 3-Amino-2,5-dibromopyridine: Potential irritant. Treat as a hazardous halogenated heterocycle.

References

  • General Pyridine Acylation: Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation Catalysts." Chemical Society Reviews, 1983 , 12, 129-161. Link

  • Synthesis of Aminobromopyridines: Dandu, R. R., et al. "A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation." Heterocycles, 2011 , 83(4), 873. Link

  • Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005 , 61(46), 10827-10852. Link

  • Properties of 3-Amino-2,5-dibromopyridine: Organic Syntheses, Coll. Vol. 5, p.346 (1973); Vol. 41, p.9 (1961). (Contextual data on brominated aminopyridines). Link

Sources

Application

Application Note: Site-Selective Suzuki-Miyaura Coupling of N-(2,5-Dibromopyridin-3-yl)pivalamide

Abstract The selective functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry and materials science. N-(2,5-Dibromopyridin-3-yl)pivalamide presents a unique challenge and opportu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selective functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry and materials science. N-(2,5-Dibromopyridin-3-yl)pivalamide presents a unique challenge and opportunity for regioselective C-C bond formation. This application note provides a comprehensive guide to achieving high site-selectivity in the Suzuki-Miyaura cross-coupling of this substrate. We present two distinct, validated protocols that leverage catalyst and ligand selection to predictably direct arylation to either the C5 or C2 position. The underlying principles governing this selectivity, including electronic effects, steric hindrance, and catalyst speciation, are discussed in detail. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for constructing complex pyridine-based molecular architectures.

Introduction: The Challenge of Regioselectivity in Dihalopyridines

Pyridyl scaffolds are ubiquitous in pharmaceuticals and functional materials, making the development of efficient synthetic routes a high-priority endeavor. The Suzuki-Miyaura cross-coupling is a powerful tool for this purpose due to its functional group tolerance and operational simplicity.[1][2] However, when applied to substrates with multiple reactive sites, such as dihalogenated pyridines, controlling the position of the coupling becomes a significant synthetic hurdle.

For most dihalopyridines, the halide positioned alpha to the ring nitrogen (the C2 position) is intrinsically more reactive. This preference is attributed to two primary factors:

  • Electronic Activation: The electron-withdrawing nature of the pyridine nitrogen induces a greater partial positive charge at the C2 and C6 positions, making the C2-Br bond more susceptible to oxidative addition by a Pd(0) catalyst.[3]

  • Bond Dissociation Energy (BDE): The C-X bonds alpha to the nitrogen are often weaker, further lowering the activation energy for the initial step of the catalytic cycle.[3][4]

The substrate of interest, N-(2,5-Dibromopyridin-3-yl)pivalamide , introduces a critical control element: a bulky pivalamide directing group situated between the two bromine atoms. This guide will demonstrate how the steric influence of this group can be exploited, in concert with judicious catalyst selection, to overcome the inherent electronic bias and achieve selective functionalization at the less reactive C5 position.

The Mechanistic Rationale for Site-Selectivity

The outcome of the Suzuki-Miyaura coupling is determined by the relative rates of oxidative addition at the two C-Br bonds. By modulating the steric and electronic properties of the palladium catalyst, we can influence which pathway is kinetically favored.

The General Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5] The base plays a crucial role in activating the boronic acid for the transmetalation step.[2][6]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition (R¹-Pd(II)L₂-X) pd0->oa_complex Oxidative Addition tm_complex Transmetalation (R¹-Pd(II)L₂-R²) oa_complex->tm_complex Transmetalation base_x Base-X tm_complex->pd0  Regenerates  Catalyst product R¹-R² (Product) tm_complex->product Reductive Elimination r1x Ar-X r1x->oa_complex r2b Ar'-B(OH)₂ + Base r2b->tm_complex

Caption: The generalized catalytic cycle for the Suzuki-Miyaura reaction.

Achieving C5 Selectivity: A Steric Control Strategy

To favor reaction at the C5 position, the steric hindrance around the C2 position must be amplified. The pivalamide group already provides significant bulk. By employing a palladium catalyst bearing large, sterically demanding phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃), the energetic barrier for the catalyst to approach the C2-Br bond becomes prohibitively high.[6][7] The catalyst will therefore preferentially undergo oxidative addition at the more accessible C5-Br bond.

Achieving C2 Selectivity: An Electronic Control Strategy

To revert to the electronically favored C2 coupling, the steric impediment must be minimized. This can be achieved by using a catalyst with smaller, less sterically demanding ligands, such as triphenylphosphine (PPh₃). A catalyst like Pd(PPh₃)₄ is small enough to approach the C2 position, allowing the reaction to proceed at the intrinsically more reactive site.[1][8] Studies on related dihalopyridines have also shown that the ligand-to-palladium ratio can influence selectivity, with higher ratios of PPh₃ sometimes favoring coupling at the more reactive site.[3][9]

Experimental Protocols

The following protocols provide a starting point for achieving high regioselectivity. Researchers should note that optimization of temperature, reaction time, and reagent stoichiometry may be necessary for different boronic acid coupling partners.

Protocol 1: Preferred C5-Arylation (Steric Control)

This protocol is designed to maximize steric repulsion at the C2 position, thereby directing the coupling to the C5 position.

Reagents & Equipment:

  • N-(2,5-Dibromopyridin-3-yl)pivalamide

  • Arylboronic Acid (1.2 - 1.5 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic, anhydrous (3.0 equiv.)

  • Anhydrous 1,4-Dioxane

  • Schlenk tube or microwave vial, magnetic stirrer, heating plate/oil bath, inert gas line (N₂ or Ar)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add N-(2,5-Dibromopyridin-3-yl)pivalamide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.02 equiv.) and XPhos (0.045 equiv.) before adding them to the Schlenk tube.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe (concentration typically 0.1 M with respect to the starting material).

  • Reaction: Place the sealed tube in a preheated oil bath or heating block at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Preferred C2-Arylation (Electronic Control)

This protocol uses a less bulky catalyst to allow for coupling at the electronically activated C2 position.

Reagents & Equipment:

  • N-(2,5-Dibromopyridin-3-yl)pivalamide

  • Arylboronic Acid (1.2 - 1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv.)

  • Toluene/Ethanol or Dioxane/Water solvent mixture (e.g., 4:1 v/v)

  • Schlenk tube or round-bottom flask with condenser, magnetic stirrer, heating plate/oil bath, inert gas line (N₂ or Ar)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk tube, add N-(2,5-Dibromopyridin-3-yl)pivalamide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and Na₂CO₃ (2.5 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv.) to the vessel.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the solvent mixture (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe (concentration typically 0.1 M).

  • Reaction: Heat the mixture to 90-95 °C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Data Summary and Troubleshooting

Comparative Table of Conditions
ParameterProtocol 1 (C5-Selective)Protocol 2 (C2-Selective)Rationale for Selectivity
Target Site C5-BrC2-Br-
Pd Source Pd(OAc)₂Pd(PPh₃)₄Pre-catalyst choice
Ligand XPhos (Bulky) PPh₃ (Less Bulky) Steric control is the key variable
Base K₃PO₄ (anhydrous)Na₂CO₃ (aqueous compatible)Base choice often tied to solvent system
Solvent Anhydrous DioxaneDioxane/Water or Toluene/EtOHAnhydrous vs. aqueous conditions
Temperature 100 °C90-95 °CStandard for Suzuki couplings
Control Principle Steric Hindrance Electronic Preference Overcoming or yielding to intrinsic reactivity
Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low Yield Inactive catalyst; Insufficient heat; Poor quality reagents/solvents.Use fresh, high-purity reagents. Ensure the catalyst is properly handled. Degas solvents thoroughly. Increase temperature in 10 °C increments.
Poor Selectivity Incorrect ligand choice or ratio; Catalyst speciation issues.For C5, ensure a sufficiently bulky ligand is used. For C2, ensure a less bulky ligand is used. Screen different ligands (e.g., SPhos for C5, P(Cy)₃ for C2).
Debromination Proto-deboronation of the boronic acid followed by side reactions.Use a stronger, non-nucleophilic base (e.g., Cs₂CO₃). Ensure strictly anhydrous conditions. Use potassium aryltrifluoroborates instead of boronic acids.[2]
Formation of Di-arylated Product High catalyst loading; Long reaction time; Excess boronic acid.Reduce catalyst loading (e.g., to 1 mol%). Monitor reaction closely and stop once starting material is consumed. Use closer to 1.05 equivalents of boronic acid.
Catalyst Decomposition (Pd Black) Presence of oxygen; High temperature; Unstable ligand.Ensure a robust inert atmosphere. Use a pre-catalyst or a more stable ligand system.

Experimental Workflow Visualization

The general laboratory workflow for performing these selective cross-coupling reactions is outlined below.

Experimental_Workflow A 1. Reagent Setup (Substrate, Boronic Acid, Base, Catalyst, Ligand) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Solvent Addition (Anhydrous, Degassed) B->C D 4. Heating & Stirring (Target Temperature) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Reaction Quench & Workup (Cool, Dilute, Filter) E->F Upon Completion G 7. Extraction & Drying (Ethyl Acetate, Water, Brine, Na₂SO₄) F->G H 8. Purification (Flash Column Chromatography) G->H I 9. Product Analysis (NMR, MS) H->I

Caption: Standard experimental workflow for site-selective Suzuki coupling.

References

  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. [Link]

  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. [Link]

  • Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. PubMed. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. PMC. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. White Rose Research Online. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. [Link]

  • Cross‐Coupling Reactions of Aryl Pivalates with Boronic Acids. ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

  • Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PMC. [Link]

  • Suzuki Coupling Mechanism and Applications. YouTube. [Link]

  • Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. PubMed. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Cross-Coupling of N-(2,5-Dibromopyridin-3-yl)pivalamide

Welcome to the technical support center for researchers utilizing N-(2,5-Dibromopyridin-3-yl)pivalamide in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing N-(2,5-Dibromopyridin-3-yl)pivalamide in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges and minimizing side reactions. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Core Principles: Understanding the Substrate

N-(2,5-Dibromopyridin-3-yl)pivalamide is a highly functionalized building block with distinct reactive sites. A clear understanding of its inherent properties is the first step toward successful coupling.

  • Reactivity of the C-Br Bonds: In dihalogenated pyridines, the position of the halogen relative to the ring nitrogen dictates its reactivity. The C-Br bond at the C2 position is generally more electron-deficient due to the inductive effect and lone pair coordination of the adjacent nitrogen atom. This makes the C2 position the more electrophilic site and, typically, the first to undergo oxidative addition to the Pd(0) catalyst in reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] However, this intrinsic reactivity can be modulated by other factors.

  • The Role of the Pivalamide Group: The N-pivaloyl (Piv) group at the C3 position is not merely a spectator. As a bulky and robust protecting group, it exerts significant steric hindrance.[3][4] This bulk can partially shield the C2-Br bond, potentially slowing its rate of reaction and influencing chemoselectivity. Its electron-withdrawing nature further modulates the electronic properties of the pyridine ring.

Below is a diagram illustrating the primary reaction pathways and common side reactions encountered with this substrate.

SM N-(2,5-Dibromopyridin-3-yl)pivalamide (Starting Material) C2 C2-Mono-Coupled Product (Desired) SM->C2 + R-Nu - Br⁻ C5 C5-Mono-Coupled Product (Selectivity Issue) SM->C5 + R-Nu - Br⁻ HDH2 5-Bromo-3-Piv-Pyridine (Hydrodehalogenation at C2) SM->HDH2 + [H] - Br⁻ HDH5 2-Bromo-3-Piv-Pyridine (Hydrodehalogenation at C5) SM->HDH5 + [H] - Br⁻ Di Di-Coupled Product C2->Di + R-Nu - Br⁻ start Low Yield or Impure Product? hdh Major Byproduct: Hydrodehalogenation? start->hdh Analyze Byproducts selectivity Mixture of C2/C5 Isomers? start->selectivity Analyze Byproducts deboronation Boronic Acid Decomposition? start->deboronation Analyze Reagents stalled Reaction Stalled/ No Conversion? start->stalled Check Conversion hdh->selectivity No sol_hdh 1. Use Anhydrous Aprotic Solvent 2. Switch to Weaker Base (K₃PO₄) 3. Use Bulky Ligand (SPhos) hdh->sol_hdh Yes selectivity->deboronation No sol_selectivity 1. Use Bulky/Bidentate Ligand 2. Control Pd Source & Loading 3. Lower Reaction Temperature selectivity->sol_selectivity Yes deboronation->stalled No sol_deboronation 1. Switch to Boronic Ester (Bpin) 2. Use Rigorous Anhydrous Conditions 3. Use Highly Active Catalyst deboronation->sol_deboronation Yes sol_stalled 1. Use Bulky, Electron-Rich Ligand 2. Screen Different Bases/Solvents 3. Use a Pd Pre-catalyst stalled->sol_stalled Yes

Caption: A decision tree for troubleshooting common cross-coupling issues.

Recommended Experimental Protocols

The following protocols provide a robust starting point for achieving high selectivity and yield.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position

This protocol is designed to favor mono-arylation at the more reactive C2 position while minimizing hydrodehalogenation and protodeboronation.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add N-(2,5-Dibromopyridin-3-yl)pivalamide (1.0 equiv.), the desired arylboronic acid pinacol ester (1.1 - 1.3 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., SPhos Pd G3, 1-2 mol%) and add it to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).

  • Degassing: Sparge the resulting suspension with argon for 10-15 minutes.

  • Reaction: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Selective Buchwald-Hartwig Amination at the C2-Position

This protocol addresses the challenge of C-N bond formation, which can be inhibited by the pyridine nitrogen.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add N-(2,5-Dibromopyridin-3-yl)pivalamide (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the base (e.g., NaOtBu or Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%). The choice of ligand and base is crucial and may require screening. [5][6][7]3. Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring & Workup: Follow steps 6-8 as described in Protocol 1.

References
  • Wikipedia. Protodeboronation. [Link]

  • Chen, M., et al. (2021). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Chen, M., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Enald, F. G., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]

  • Lennox, A. J. J., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Procter, R. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]

  • Schmidt, D., et al. (2020). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. Advanced Synthesis & Catalysis. [Link]

  • Cid, J., et al. (2007). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron. [Link]

  • Procter, R. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]

  • Perez, F. & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. [Link]

  • Al-Harrasi, A., et al. (2016). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. Journal of Heterocyclic Chemistry. [Link]

  • Nicolaou, K. C., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

  • Hudson, M. J., et al. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Various Authors. (2012). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]

  • Gande, M., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts. [Link]

  • Lumen Learning. 17.2: Palladium catalyzed couplings. Organic Chemistry II. [Link]

  • Jolliffe, J. D. & Wills, M. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Gurovets, A. S., et al. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chemistry of Heterocyclic Compounds. [Link]

  • NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Perez, F. & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Semantic Scholar. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Ikram, M., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. [Link]

  • Sluiter, M., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Romero, F. A. & Lim, N. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals. [Link]

  • Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. [Link]

  • Brunel, F., et al. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2018). Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. [Link]

  • Strieth-Kalthoff, F., et al. (2022). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]

Sources

Optimization

Technical Support Center: Regioselective Functionalization of N-(2,5-Dibromopyridin-3-yl)pivalamide

Welcome to the technical support center for N-(2,5-Dibromopyridin-3-yl)pivalamide. This guide is designed for researchers, medicinal chemists, and process development scientists encountering the common yet critical chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2,5-Dibromopyridin-3-yl)pivalamide. This guide is designed for researchers, medicinal chemists, and process development scientists encountering the common yet critical challenge of controlling regioselectivity in cross-coupling reactions. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you selectively functionalize either the C2 or C5 position of this versatile building block.

Overview: The C2 vs. C5 Challenge

N-(2,5-Dibromopyridin-3-yl)pivalamide presents a classic regioselectivity problem inherent to many polyhalogenated heterocycles. The two bromine atoms are in electronically and sterically distinct environments. Understanding and manipulating these differences is the key to achieving your desired synthetic outcome.

  • The C2-Position: This position is alpha to the pyridine nitrogen. Electronically, it is the more activated site for oxidative addition by a palladium(0) catalyst due to the inductive electron-withdrawing effect of the nitrogen atom.[1] However, it is also sterically hindered by the adjacent, bulky pivalamide group.

  • The C5-Position: This position is para to the nitrogen. It is less electronically activated than C2 but is significantly more sterically accessible.

The central challenge, therefore, is to direct the catalyst to the desired position by enhancing or overriding these inherent electronic and steric factors.

Frequently Asked Questions (FAQs)

FAQ 1: In a standard palladium-catalyzed cross-coupling, which position is more likely to react?

Generally, the C2 position is the default site of reactivity. For many dihalopyridines, oxidative addition of the palladium catalyst is favored at the position alpha to the nitrogen (C2 or C6).[1] This is due to the lower carbon-halogen bond dissociation energy and the higher electrophilicity of that carbon, making it the kinetically favored pathway unless other factors, such as extreme steric hindrance, dominate.[1]

FAQ 2: What is the primary strategy for overriding the inherent C2 selectivity to favor the C5 position?

The most effective and widely adopted strategy is steric control through ligand selection . To favor the C5 position, you must make the C2 position even less accessible to the catalyst. This is achieved by using bulky phosphine or N-heterocyclic carbene (NHC) ligands. These large ligands form a sterically demanding catalytic complex that is physically incapable of easily accessing the C2-Br bond, which is already shielded by the pivalamide group. Consequently, the catalyst is forced to react at the more accessible, albeit less electronically active, C5 position.[2]

FAQ 3: How does the pivalamide group influence the reaction?

The N-(pivaloyl) group plays a crucial dual role:

  • Steric Shield: Its primary influence is steric. The bulky tert-butyl group effectively blocks one of the ortho positions (C2), creating the steric environment that can be exploited for C5 selectivity.

  • Electronic Modulation: As an amide, it is an ortho, para-director via the nitrogen lone pair, which could slightly counteract the deactivation of the C5 position. However, this effect is generally secondary to the strong steric hindrance it provides.

It is not typically considered a classical directing group in the context of palladium catalysis for this substrate.

FAQ 4: Beyond ligands, what other parameters can I adjust to fine-tune the C2:C5 ratio?

While the ligand is the primary lever, other parameters can provide secondary control:

  • Temperature: Forcing conditions (higher temperatures) may be required to overcome the higher activation energy for oxidative addition at the less reactive C5 position.[1] Conversely, lower temperatures may favor the kinetically preferred C2 product.

  • Base: The choice and strength of the base can influence the active catalyst and its aggregation state, which can have subtle effects on selectivity.

  • Solvent: Solvent polarity can influence reaction rates and catalyst stability. For Suzuki couplings, solvent systems like 1,4-dioxane/water or toluene/water are common.[3][4]

Troubleshooting Guides & Reaction Protocols

This section provides specific guidance for common palladium-catalyzed cross-coupling reactions. We will focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Visual Workflow 1: The Central Challenge

sub N-(2,5-Dibromopyridin-3-yl)pivalamide C2 C2-Br Pathway (Electronically Favored, Sterically Hindered) sub->C2 C5 C5-Br Pathway (Electronically Disfavored, Sterically Accessible) sub->C5 P2 Product 1: C2-Functionalized C2->P2 Standard Ligands (e.g., PPh3) P5 Product 2: C5-Functionalized C5->P5 Bulky Ligands (e.g., XPhos, IPr)

Caption: Competing pathways for functionalization at C2 vs. C5.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction between an organoboron reagent and an organic halide.[5]

Troubleshooting Suzuki-Miyaura Regioselectivity:

  • Issue: My reaction gives exclusively or primarily the C2-coupled product, but I need the C5 isomer.

    • Solution 1 (Ligand Change): This is the most critical change. Switch from standard ligands like PPh₃ or Pd(dppf)Cl₂ to a bulky, electron-rich monophosphine ligand. Our primary recommendation is XPhos or RuPhos. These ligands are specifically designed to promote coupling at sterically hindered positions. Hindered NHC ligands like IPr have also been shown to erode the conventional C2 selectivity.[2]

    • Solution 2 (Increase Temperature): If you see some C5 product but the reaction is sluggish, increasing the temperature (e.g., from 80 °C to 100-110 °C) can help overcome the activation barrier at the C5 position.

    • Solution 3 (Base and Solvent): Ensure robust conditions. A strong base like K₃PO₄ or Cs₂CO₃ in a solvent system like 1,4-dioxane/H₂O or Toluene/H₂O is standard.[3]

  • Issue: I am trying to make the C2 isomer, but the reaction is slow or gives low yield.

    • Solution 1 (Ligand Change): The pivalamide group still presents some steric challenge. If Pd(PPh₃)₄ is ineffective, a more active catalyst system may be needed. Try a combination of a palladium precursor like Pd₂(dba)₃ with a ligand such as P(o-tol)₃ or a bidentate ligand like dppf.[6]

    • Solution 2 (Check Boronic Acid Quality): Ensure your boronic acid or ester is pure and has not degraded. Consider using a 1.2-1.5 molar excess.

Recommended Conditions for Suzuki-Miyaura Coupling

ParameterC2-Selective ConditionsC5-Selective ConditionsRationale
Pd Source Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-4 mol%)Precursor choice is less critical than the ligand.
Ligand PPh₃ (if using precursor) or dppfXPhos, RuPhos, or SPhos This is the key control element. [2]
Base K₂CO₃ or K₃PO₄ (2-3 equiv)K₃PO₄ or Cs₂CO₃ (2-3 equiv)Stronger bases are often needed for the more challenging C5 coupling.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene1,4-Dioxane/H₂O (4:1) or TolueneStandard solvents for Suzuki couplings.[3]
Temperature 80-90 °C100-110 °CHigher temperature helps overcome the C5 activation barrier.[1]
Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine, and it is highly dependent on the ligand used.[6][7]

Troubleshooting Buchwald-Hartwig Regioselectivity:

  • Issue: I am getting a mixture of C2 and C5 amination products. How do I favor C5?

    • Solution 1 (Ligand is Key): As with the Suzuki coupling, a bulky ligand is essential. BrettPhos or tBuXPhos are excellent choices for promoting amination at sterically congested sites and should strongly favor the C5 position.

    • Solution 2 (Base Selection): A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the standards.

    • Solution 3 (Solvent Choice): Anhydrous, non-polar solvents like toluene or CPME are generally preferred.

  • Issue: I want to perform the amination at C2, but the reaction is not working.

    • Solution 1 (Less Bulky Ligand): The steric hindrance is significant. A less bulky but still highly active ligand is needed. Xantphos is a good starting point, as its wide bite angle often facilitates challenging couplings. Bidentate ligands like BINAP can also be effective.[6]

    • Solution 2 (Check Amine and Base): Ensure your amine is pure and the base is fresh and anhydrous. NaOt-Bu is hygroscopic and its quality is critical for catalyst turnover.

Visual Workflow 2: Optimizing for C5 Selectivity

start Start: Low C5:C2 Selectivity l1 Is your ligand bulky? (e.g., XPhos, BrettPhos) start->l1 l2 Switch to a bulky, electron-rich monophosphine ligand. l1->l2 No t1 Is the reaction temperature >100 °C? l1->t1 Yes l2->l1 t2 Increase temperature to 100-110 °C to overcome activation barrier. t1->t2 No b1 Is your base strong and non-nucleophilic? (e.g., K3PO4, Cs2CO3, NaOtBu) t1->b1 Yes t2->t1 b2 Use fresh K3PO4 (for Suzuki) or NaOtBu (for Amination). b1->b2 No end Result: High C5 Selectivity b1->end Yes b2->b1

Caption: A decision-making workflow for troubleshooting C5 selectivity.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using both palladium and copper(I) catalysts.[8][9]

Troubleshooting Sonogashira Regioselectivity:

  • Issue: How do I achieve selective alkynylation at the C5 position?

    • Solution 1 (Ligand Control): The principle remains the same. Use a palladium precursor with a bulky phosphine ligand (e.g., XPhos) to block the C2 position.

    • Solution 2 (Copper-Free Conditions): Sometimes, the copper co-catalyst can lead to side reactions or catalyst deactivation. Consider a copper-free Sonogashira protocol, which relies more heavily on the palladium catalyst and ligand to control the outcome.

    • Solution 3 (Base and Solvent): An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard, often used as the solvent or co-solvent with THF or DMF.

  • Issue: My desired C2-alkynylation is failing.

    • Solution 1 (Standard Conditions): This reaction should be more straightforward. Use standard Sonogashira conditions: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, CuI (1-5 mol%), and an amine base.

    • Solution 2 (Check Alkyne): Ensure the terminal alkyne is not dimerized (Glaser coupling), which can be a common side reaction promoted by the copper catalyst. Running the reaction under a strict inert atmosphere (N₂ or Ar) is critical.

Detailed Experimental Protocols

Protocol 1: C5-Selective Suzuki-Miyaura Coupling (Example)

This protocol is a representative starting point for achieving high C5 selectivity.

  • Reaction Setup: To an oven-dried Schlenk flask, add N-(2,5-Dibromopyridin-3-yl)pivalamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of nitrogen, add the palladium precursor Pd₂(dba)₃ (0.02 equiv, 2 mol%) and the bulky ligand XPhos (0.08 equiv, 8 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water to create a 4:1 solvent mixture. The final concentration should be approximately 0.1 M with respect to the starting material.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of the mono-coupled product.

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the C5-arylated product.

Protocol 2: C2-Selective Buchwald-Hartwig Amination (Example)

This protocol is a representative starting point for achieving C2 selectivity.

  • Reaction Setup: To an oven-dried Schlenk flask, add N-(2,5-Dibromopyridin-3-yl)pivalamide (1.0 equiv) and sodium tert-butoxide (NaOt-Bu, 1.4 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of nitrogen, add the palladium precursor Pd(OAc)₂ (0.02 equiv, 2 mol%) and the ligand Xantphos (0.04 equiv, 4 mol%).

  • Reagent Addition: Add anhydrous, degassed toluene, followed by the desired amine (1.2 equiv).

  • Reaction: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring for 8-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visual Workflow 3: Factors Influencing Regioselectivity

center Regioselectivity (C2 vs. C5) ligand Ligand Sterics (Primary Control) center->ligand Bulky ligands favor C5 temp Temperature (Kinetics/Thermodynamics) center->temp High temp can favor C5 base Base Strength (Catalyst Turnover) center->base Strong base needed for C5 solvent Solvent Polarity (Solubility/Stability) center->solvent Can affect rate

Caption: Key experimental factors that modulate regiochemical outcomes.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. (Vertex AI Search)
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC. (Vertex AI Search)
  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. (Vertex AI Search)
  • Palladium-catalyzed Cross-coupling Reactions. (Vertex AI Search)
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone | Request PDF. (Vertex AI Search)
  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Nucleophilic regioselective meta-halogenation and -sulfuration of pyridine N-oxides | Request PDF - ResearchG
  • A convenient palladium-catalyzed coupling approach to 2,5-disubstituted pyridines | The Journal of Organic Chemistry - ACS Public
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Control Experiments (C5 selectivity).
  • Sonogashira Coupling - Chemistry LibreTexts. (Vertex AI Search)
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (Vertex AI Search)
  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (Vertex AI Search)
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (Vertex AI Search)
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of N-(2,5-Dibromopyridin-3-yl)pivalamide

Introduction N-(2,5-Dibromopyridin-3-yl)pivalamide is a key intermediate in pharmaceutical synthesis, where its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2,5-Dibromopyridin-3-yl)pivalamide is a key intermediate in pharmaceutical synthesis, where its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively troubleshoot and execute the recrystallization of this specific compound. The principles and techniques discussed are grounded in established practices for the purification of aromatic amides and halogenated pyridines.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude N-(2,5-Dibromopyridin-3-yl)pivalamide?

Answer: The impurity profile is highly dependent on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: Such as 2,5-dibromo-3-aminopyridine or pivaloyl chloride.

  • Positional Isomers: Isomers formed during the bromination of the pyridine ring.[2]

  • Hydrolysis Products: Pivalic acid, resulting from the hydrolysis of pivaloyl chloride or the final product.

  • Over- or Under-brominated Species: Compounds with more or fewer than two bromine atoms on the pyridine ring.[2]

  • Residual Solvents and Reagents: Solvents from the reaction (e.g., toluene, THF) or reagents like triethylamine.

Q2: How do I select an appropriate solvent for recrystallization?

Answer: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4] For N-(2,5-Dibromopyridin-3-yl)pivalamide, which has both polar (amide) and non-polar (dibromopyridine, tert-butyl) features, a solvent of intermediate polarity is often a good starting point. A systematic approach is best:

  • Consult Literature for Analogous Compounds: Research has shown that related bromopyridine derivatives can be recrystallized from solvent pairs like ethyl acetate/n-heptane.[5] Amides can sometimes be recrystallized from toluene or water, depending on their polarity.[3]

  • Perform Small-Scale Solubility Tests: Test the solubility of a few milligrams of your crude product in ~0.5 mL of various solvents at room temperature and then upon heating. Good candidates will show poor solubility in the cold and complete dissolution when hot.

A summary of potential solvents is provided in the table below.

Q3: What is the expected appearance and melting point of pure N-(2,5-Dibromopyridin-3-yl)pivalamide?

Answer: Pure N-(2,5-Dibromopyridin-3-yl)pivalamide is expected to be a solid. While a specific melting point is not widely published, a sharp melting range (e.g., within 1-2 °C) is a strong indicator of high purity. A broad melting range suggests the presence of impurities. The color should be off-white or crystalline white; any significant coloration may indicate impurities that could potentially be removed with activated carbon.[6]

Troubleshooting Guide

Q4: My compound will not dissolve, even in a large amount of hot solvent. What should I do?

Answer: This indicates that the solvent is too non-polar for your compound.

  • Causality: The intermolecular forces between the solvent molecules are stronger than the forces that would be established between the solvent and your compound. The polar amide group, in particular, requires a solvent capable of hydrogen bonding or strong dipole-dipole interactions.

  • Solution:

    • Switch to a more polar solvent. For example, if you are using hexanes, try ethyl acetate or acetone.

    • Use a mixed-solvent system. Dissolve your compound in a minimal amount of a hot, "good" (high-solubility) solvent like dichloromethane (DCM) or acetone. Then, slowly add a hot, "bad" (low-solubility) anti-solvent like hexanes or heptane until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly.[6]

Q5: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. How can I induce crystallization?

Answer: This situation, known as supersaturation, occurs when the solute remains dissolved even though its concentration is above its normal saturation point.

  • Causality: The activation energy for nucleation (the initial formation of a crystal seed) has not been overcome.

  • Solutions (in order of preference):

    • Scratch the Flask: Gently scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic imperfections on the glass provide a nucleation site.[7]

    • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution. This provides a template for further crystal growth.[7]

    • Reduce the Volume: There may be too much solvent. Gently heat the solution and boil off some of the solvent to increase the concentration of your compound.[7] Then, allow it to cool again.

    • Cool to a Lower Temperature: If an ice-water bath is ineffective, try a dry ice/acetone bath for a short period. Be cautious, as very rapid cooling can cause the product to "crash out" as a powder, trapping impurities.

Q6: My compound has "oiled out" instead of forming crystals. What went wrong?

Answer: Oiling out occurs when the solute comes out of solution at a temperature above its melting point.

  • Causality: This is common when the boiling point of the solvent is significantly higher than the melting point of the solute, or when high concentrations of impurities depress the melting point of the mixture.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation temperature.[7]

    • Lower the Cooling Rate: Allow the solution to cool much more slowly. Insulating the flask can help. This gives molecules more time to orient themselves into a crystal lattice.[8]

    • Change Solvents: Select a solvent with a lower boiling point.

Q7: The purity of my compound (checked by NMR or LCMS) has not improved after recrystallization. Why?

Answer: This suggests that the chosen solvent system is not effective at discriminating between your desired compound and the impurity.

  • Causality: The impurity has very similar solubility characteristics to your product in the chosen solvent.

  • Solutions:

    • Choose a Different Solvent: The impurity may have a different solubility profile in a different solvent. If you used a polar solvent, try a non-polar one, or vice versa.

    • Consider an Alternative Purification Method: If recrystallization fails, column chromatography is the next logical step. For pyridine-containing compounds, a common eluent system is a mixture of hexanes and ethyl acetate.[9] A small amount of triethylamine may be needed to prevent streaking on the silica gel.[2]

Q8: My final yield is very low. How can I improve it?

Answer: A low yield can result from several factors.

  • Causality and Solutions:

    • Using too much solvent: The most common cause. Even in the cold, your compound has some solubility.[4] Always use the minimum amount of hot solvent required to fully dissolve the solid.[6]

    • Cooling too quickly: Rapid cooling can lead to the formation of small crystals that are difficult to filter and wash effectively.

    • Incomplete filtration: Ensure you have transferred all crystals to the filter funnel. A small amount of ice-cold solvent can be used to rinse the flask.

    • Washing with room-temperature solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving your product.[6]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude N-(2,5-Dibromopyridin-3-yl)pivalamide in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) and heat the mixture to boiling (using a water bath or heating mantle).

  • Add Solvent Portion-wise: Continue adding small portions of the hot solvent until the solid just dissolves completely.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If carbon was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.[10]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of a hot "soluble solvent" (e.g., dichloromethane).

  • Addition of Anti-Solvent: While the solution is still hot, add the "insoluble solvent" (anti-solvent, e.g., hexanes) dropwise until the solution becomes persistently cloudy (turbid).[6]

  • Clarification: Add a few drops of the hot soluble solvent until the solution becomes clear again.

  • Crystallization and Collection: Follow steps 5-9 from the Single-Solvent Recrystallization protocol.

Data and Visualizations

Table 1: Potential Solvents for Recrystallization
SolventBoiling Point (°C)PolarityRationale & Notes
Ethanol 78Polar ProticGood for compounds with H-bond donors/acceptors.
Ethyl Acetate 77Polar AproticOften a good starting point for moderately polar compounds.[9]
Acetone 56Polar AproticStrong solvent; may require an anti-solvent for precipitation.
Toluene 111Non-polarGood for aromatic compounds; may dissolve too well.[3]
Hexanes/Heptane 69 / 98Non-polarLikely to be a poor solvent alone, but excellent as an anti-solvent.[5]
Water 100Very PolarUnlikely to dissolve the compound due to the dibromopyridine and t-butyl groups.[11]
Diagrams

Recrystallization_Workflow cluster_start Start cluster_dissolution Dissolution cluster_filtration Purification cluster_cooling Crystallization cluster_collection Isolation cluster_end Finish Start Crude Solid Dissolve Dissolve in minimum amount of hot solvent Start->Dissolve HotFilt Hot Gravity Filtration (if needed) Dissolve->HotFilt Insoluble impurities? Cool Cool Slowly to Room Temp Dissolve->Cool No insoluble impurities HotFilt->Cool IceBath Chill in Ice Bath Cool->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with ice-cold solvent VacFilt->Wash Dry Dry Crystals Wash->Dry End Pure Crystals Dry->End

Caption: General workflow for single-solvent recrystallization.

Troubleshooting_Tree cluster_no_crystals Solution for 'No Crystals' cluster_oiled_out Solution for 'Oiling Out' cluster_low_purity Solution for 'Low Purity' Start Problem Encountered NoCrystals No Crystals Formed Start->NoCrystals OiledOut Compound 'Oiled Out' Start->OiledOut LowPurity Purity Not Improved Start->LowPurity Scratch Scratch Flask NoCrystals->Scratch AddSolvent Re-heat & Add More Solvent OiledOut->AddSolvent ChangeSolvent Change Solvent System LowPurity->ChangeSolvent Seed Add Seed Crystal Scratch->Seed If fails Concentrate Boil Off Solvent Seed->Concentrate If fails SlowCool Cool More Slowly AddSolvent->SlowCool Column Use Column Chromatography ChangeSolvent->Column If fails

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • BenchChem. (2025, December). Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products.
  • BenchChem. Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
  • BenchChem. Pivalamide | 754-10-9.
  • University of Rochester, Department of Chemistry.
  • Google Patents. (1981). US4291165A - Process for making 2-bromopyridine.
  • Unknown.
  • MDPI. (2022, March 11). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Unknown.
  • IUCr Journals. (2019, October 3). 3-Bromopyridine-2-carbonitrile.
  • Unknown.
  • MH Chem. (2022, July 8).
  • ECHEMI.
  • Chemistry LibreTexts. (2023, January 29).
  • Sigma-Aldrich. N-(2-Bromopyridin-3-yl)pivalamide AldrichCPR.

Sources

Optimization

Technical Support Center: Resolving Catalyst Poisoning Issues with Brominated Pyridine Pivalamides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for catalyst poisoning issues encountered when working w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for catalyst poisoning issues encountered when working with brominated pyridine pivalamides in catalytic reactions. Here, we move beyond simple procedural lists to explain the underlying chemical principles, ensuring a robust understanding that empowers you to overcome experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning and why are brominated pyridine pivalamides particularly challenging substrates?

A: Catalyst poisoning refers to the deactivation of a catalyst by a chemical species that binds to its active sites, rendering it ineffective.[1][2] Pyridine and its derivatives are notorious catalyst poisons, especially for transition metal catalysts like palladium (Pd). The lone pair of electrons on the pyridine nitrogen atom coordinates strongly to the metal center, effectively blocking the sites required for the catalytic cycle.[1][3]

Brominated pyridine pivalamides present a multi-faceted challenge:

  • Strong Coordination: The pyridine nitrogen's Lewis basicity leads to strong coordination with the palladium catalyst.[3][4]

  • Electronic Effects: The electron-donating pivalamide group can increase the electron density on the pyridine nitrogen, potentially enhancing its poisoning effect compared to unsubstituted bromopyridines.[3]

  • Steric Hindrance: The bulky pivalamide group can also sterically hinder the approach of reactants to the catalytic center, further complicating the reaction.

Q2: Which types of reactions are most susceptible to poisoning by these substrates?

A: Palladium-catalyzed cross-coupling reactions are particularly sensitive to poisoning by pyridine-containing substrates. These include, but are not limited to:

  • Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds is often impeded.[1][5]

  • Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds can be significantly hindered.[6]

  • Heck Coupling: This reaction is also prone to catalyst deactivation.[1]

  • Hydrogenation: The reduction of other functional groups in the molecule can be inhibited.[1]

Q3: What are the tell-tale signs of catalyst poisoning in my reaction?

A: Several observations can indicate catalyst deactivation:

  • Low or No Product Yield: This is the most direct indication that the catalyst is not performing as expected.[3][7]

  • Stalled Reaction: The reaction may start but then slow down or stop completely before reaching full conversion.[7]

  • Formation of Palladium Black: The appearance of a black precipitate is a clear sign of catalyst decomposition and aggregation into an inactive form.[3][7]

  • Inconsistent Results: Significant variations in yield between batches can point to varying levels of impurities or poisons in the starting materials.[7]

Troubleshooting Guides

This section provides detailed, step-by-step guidance to diagnose and resolve common problems encountered during experiments with brominated pyridine pivalamides.

Issue 1: Low to No Conversion in a Suzuki-Miyaura Coupling Reaction

You are attempting to couple a brominated pyridine pivalamide with an arylboronic acid, but you observe minimal or no formation of the desired biaryl product.

Causality Analysis: The primary suspect is the poisoning of the palladium catalyst by the pyridine nitrogen. The strong coordination of the nitrogen lone pair to the Pd(0) active species can inhibit the crucial oxidative addition step of the catalytic cycle.

Troubleshooting Workflow:

G start Low/No Conversion Observed reagent_check Verify Reagent Purity & Integrity (Substrate, Boronic Acid, Base, Solvent) start->reagent_check catalyst_system Evaluate Catalyst System reagent_check->catalyst_system Reagents OK ligand_screening Screen Alternative Ligands (e.g., Buchwald ligands) catalyst_system->ligand_screening precatalyst Use a Pre-catalyst (e.g., G3/G4 Palladacycles) catalyst_system->precatalyst conditions Optimize Reaction Conditions temp_conc Adjust Temperature & Concentration conditions->temp_conc base_solvent Screen Different Bases & Solvents conditions->base_solvent analysis Analyze Reaction Mixture (LC-MS, NMR) success Successful Coupling analysis->success Product Formed failure Persistent Low Yield analysis->failure No Product failure->catalyst_system Re-evaluate ligand_screening->conditions precatalyst->conditions temp_conc->analysis base_solvent->analysis

Caption: Troubleshooting workflow for low reaction yield.

Detailed Troubleshooting Steps:

  • Reagent Purity and Integrity:

    • Brominated Pyridine Pivalamide: Ensure the starting material is of high purity. Impurities can act as additional catalyst poisons.

    • Boronic Acid/Ester: Boronic acids can dehydrate to form boroxines, which may have different reactivity. Consider using a freshly opened bottle or a more stable boronic ester (e.g., pinacol ester).

    • Base and Solvent: Ensure the base is anhydrous and the solvent is thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3][6]

  • Catalyst and Ligand System Optimization:

    • Ligand Choice: The choice of phosphine ligand is critical. For electron-rich and sterically hindered substrates like brominated pyridine pivalamides, bulky and electron-rich ligands are often necessary to promote the oxidative addition and reductive elimination steps.[4] Consider screening ligands such as those developed by the Buchwald group (e.g., XPhos, SPhos).[8] The ligand can also sterically shield the palladium center, reducing the poisoning effect of the pyridine nitrogen.[3]

    • Palladium Pre-catalyst: Instead of using sources like Pd(OAc)₂, which can be unreliable, consider using a well-defined pre-catalyst (e.g., a G3 or G4 palladacycle).[6] These form the active Pd(0) species more cleanly and efficiently.

    • Catalyst Loading: As a last resort, increasing the catalyst loading might compensate for some level of poisoning, though this is not ideal from an economic or environmental perspective.[1]

  • Reaction Condition Screening:

    • Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition (formation of palladium black).[3] A careful optimization of the reaction temperature is crucial.

    • Solvent: The choice of solvent can significantly impact solubility and reactivity. Screen a range of solvents such as dioxane, toluene, or THF.[9]

    • Base: The strength and nature of the base are important. For Suzuki couplings, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[10] The choice of base can influence the transmetalation step.

Data Presentation: Ligand Screening for Suzuki Coupling

LigandCatalyst Loading (mol%)Temperature (°C)Yield (%)Observations
PPh₃2100<5No significant product formation.
P(t-Bu)₃210025Some product observed, but significant starting material remains.
XPhos210085High conversion to the desired product.
SPhos210082Similar high conversion to XPhos.

This is a representative table; actual results will vary depending on the specific substrates.

Issue 2: Catalyst Deactivation and Palladium Black Formation in Buchwald-Hartwig Amination

During a Buchwald-Hartwig amination of a brominated pyridine pivalamide, you observe the formation of a black precipitate (palladium black) and the reaction stalls.

Causality Analysis: The formation of palladium black indicates that the active Pd(0) catalyst is aggregating into an inactive, bulk metallic form.[7] This can be triggered by several factors, including high temperatures, an inappropriate ligand-to-metal ratio, or the presence of impurities. The strong coordination of the pyridine substrate can displace the stabilizing phosphine ligand, leading to the formation of catalytically dormant or inactive palladium complexes.[3][11]

Experimental Protocol: Catalyst System Stabilization

This protocol aims to minimize catalyst decomposition and maintain its activity throughout the reaction.

Materials:

  • Brominated pyridine pivalamide

  • Amine coupling partner

  • Palladium pre-catalyst (e.g., XPhos-Pd-G3)

  • Bulky, electron-rich phosphine ligand (e.g., XPhos)

  • Anhydrous base (e.g., NaOtBu, LHMDS)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk flask or glovebox for inert atmosphere

Procedure:

  • Inert Atmosphere: Set up the reaction in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) or in a glovebox.

  • Reagent Addition: To the flask, add the brominated pyridine pivalamide, the amine, the base, and the palladium pre-catalyst.

  • Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-palladium ratio. For challenging substrates, a slightly higher ratio (e.g., 1.5:1 to 2:1) of ligand to palladium can sometimes help stabilize the catalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Controlled Heating: Heat the reaction mixture to the optimized temperature with vigorous stirring. Avoid excessively high temperatures that can accelerate catalyst decomposition.[3]

  • Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. If the reaction stalls and palladium black is observed, further optimization is needed.

Visualization of Catalyst Deactivation Pathways:

G cluster_0 Active Catalytic Cycle cluster_1 Deactivation Pathways Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pyridine\nCoordination Pyridine Coordination Pd(0)L2->Pyridine\nCoordination Poisoning Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Reductive\nElimination Reductive Elimination Pd(II) Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ligand\nDisplacement Ligand Displacement Pyridine\nCoordination->Ligand\nDisplacement Aggregation Aggregation Ligand\nDisplacement->Aggregation Palladium Black\n(Inactive) Palladium Black (Inactive) Aggregation->Palladium Black\n(Inactive)

Caption: Common catalyst deactivation pathways.

Issue 3: Gradual Decrease in Catalyst Activity in a Continuous Flow Setup

When performing a reaction with a brominated pyridine pivalamide in a continuous flow system using a packed-bed catalyst, you notice a steady decline in product output over time.

Causality Analysis: This is a classic example of progressive catalyst deactivation. The constant exposure of the solid-supported catalyst to the pyridine-containing substrate leads to a gradual accumulation of the poison on the active sites, reducing the overall efficiency of the reactor.

Mitigation Strategies and Protocols:

  • Implement a Guard Bed:

    • Concept: Place a sacrificial bed of a less expensive material upstream of the main catalyst bed. This guard bed will adsorb a significant portion of the pyridine poison before it reaches the primary catalyst, thus extending its lifetime.[1]

    • Protocol:

      • Pack a small column with a suitable adsorbent material (e.g., silica gel, alumina, or a less active catalyst).

      • Connect this column in-line before the main reactor containing the active catalyst.

      • Monitor the performance of the main catalyst bed. When a decrease in activity is observed, replace the guard bed.

  • Pulsed Addition or Solvent Washing:

    • Concept: Periodically flushing the catalyst bed with a solvent or a regenerating agent can help remove adsorbed poisons.

    • Protocol:

      • Incorporate a switching valve system in your flow setup.

      • After a set period of operation, switch the feed from the reactant stream to a pure solvent stream for a defined duration to wash the catalyst bed.

      • For certain types of poisoning, a pulsed addition of a mild acid or base solution (if compatible with the catalyst) could be used to displace the coordinated pyridine.

  • Catalyst Regeneration Protocol (for Pd/C):

    • Concept: For heterogeneous catalysts like Palladium on Carbon (Pd/C), an ex-situ regeneration process can sometimes restore activity.

    • Protocol:

      • Recovery: Carefully remove the spent Pd/C catalyst from the reactor.

      • Washing: Wash the catalyst thoroughly with deionized water and methanol to remove residual reactants and products.[1]

      • Acid Treatment: Suspend the washed catalyst in a solution of chloroform and glacial acetic acid. The acid can protonate the adsorbed pyridine, facilitating its removal from the palladium surface.[3]

      • Stirring/Sonication: Stir the suspension or use an ultrasonic bath for 1-2 hours to enhance the removal of the poison.

      • Isolation and Drying: Filter the catalyst, wash it with a suitable solvent to remove the acid, and dry it under vacuum.

      • Activity Test: Test the regenerated catalyst in a small-scale batch reaction to evaluate its recovered activity before repacking the flow reactor.[3]

Concluding Remarks

Successfully working with challenging substrates like brominated pyridine pivalamides requires a deep understanding of the potential pitfalls, particularly catalyst poisoning. By systematically evaluating reagent purity, optimizing the catalyst system, and carefully controlling reaction conditions, researchers can significantly improve the outcomes of their experiments. This guide provides a framework for troubleshooting, but it is essential to remember that each specific reaction may require a unique set of optimized conditions.

References

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. (URL: [Link])

  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed. (URL: [Link])

  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (URL: [Link])

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC. (URL: [Link])

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. (URL: [Link])

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed. (URL: [Link])

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications - ACS.org. (URL: [Link])

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (URL: [Link])

  • Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation - MPG.PuRe. (URL: [Link])

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF - ResearchGate. (URL: [Link])

  • Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant - ACS Publications - American Chemical Society. (URL: [Link])

  • Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. (URL: [Link])

  • Catalyst poisoning - Wikipedia. (URL: [Link])

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (URL: [Link])

  • Poisoning and deactivation of palladium catalysts - SciSpace. (URL: [Link])

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC. (URL: [Link])

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (URL: [Link])

  • US3959382A - Method for reactivating palladium catalysts - Google P
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (URL: [Link])

  • Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid and Pyridyl-Amide Ligands in Palladium-Mediated CÀ H Activation. (URL: [Link])

  • (PDF) New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. (URL: [Link])

  • (PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives - ResearchGate. (URL: [Link])

  • Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate. (URL: [Link])

  • Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters - PMC. (URL: [Link])

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC. (URL: [Link])

  • Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Nucleophilic Dearomatization of Activated Pyridines - MDPI. (URL: [Link])

  • Mechanism of Pd(OAc)2/pyridine catalyst reoxidation by O2: influence of labile monodentate ligands and identification of a biomimetic mechanism for O2 activation - PubMed. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

Pivalamide vs. Acetamide Directing Groups in Dibromopyridine Functionalization: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the various tools availabl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the various tools available, Directed ortho-Metalation (DoM) stands out for its precision in C-H bond activation, enabling the introduction of a wide array of substituents with high regioselectivity. The choice of the directing group is paramount to the success of this strategy, influencing yield, selectivity, and the overall efficiency of the synthetic route. This guide provides an in-depth comparison of two commonly employed amide-based directing groups—pivalamide and acetamide—in the context of their application to challenging dibromopyridine substrates.

The Central Role of Directing Groups in Pyridine Chemistry

The pyridine ring, an electron-deficient heterocycle, presents unique challenges for selective functionalization. The nitrogen atom's Lewis basicity can lead to unproductive coordination with organometallic reagents and catalysts, while its electron-withdrawing nature deactivates the ring towards electrophilic substitution.[1] DoM overcomes these hurdles by employing a directing metalation group (DMG) that coordinates to a strong base (typically an organolithium reagent) and directs deprotonation to a specific adjacent position.[2][3][4][5] Amides are powerful DMGs due to the Lewis basicity of the carbonyl oxygen, which effectively complexes the lithium cation, facilitating regioselective proton abstraction.[5][6][7]

Pivalamide: The Bulky Workhorse for Regiocontrol

The pivalamide group (N-pivaloyl) is characterized by its sterically demanding tert-butyl moiety. This bulk is not a mere inconvenience; it is a key feature that imparts specific and often desirable properties in directed metalation reactions.

Strengths:

  • High Regioselectivity: The steric hindrance of the tert-butyl group can effectively block one ortho position, leading to enhanced regioselectivity when two non-equivalent ortho protons are present. In the context of dibromopyridines, this can be a decisive factor in achieving site-selective functionalization.

  • Prevention of Dimerization/Oligomerization: The bulk of the pivalamide can prevent intermolecular side reactions, which can be a concern with highly reactive organolithium intermediates.

  • Modulation of Reactivity: The steric hindrance can also temper the reactivity of the system, sometimes leading to cleaner reactions with fewer byproducts.

Weaknesses:

  • Harsh Deprotection Conditions: The primary drawback of the pivaloyl group is the difficulty of its removal. Cleavage often requires harsh conditions, such as strong acid or base hydrolysis at elevated temperatures, or reduction with powerful hydride reagents like lithium aluminum hydride (LiAlH4).[8] These conditions may not be compatible with sensitive functional groups elsewhere in the molecule.

Acetamide: The Versatile and Readily Cleavable Alternative

The acetamide group (N-acetyl) is a smaller, less sterically hindered directing group compared to pivalamide. Its utility lies in its balance of directing ability and ease of removal.

Strengths:

  • Mild Deprotection: The acetamide group can be cleaved under significantly milder conditions than the pivalamide group.[9][10][11] This is a major advantage in multi-step syntheses where preserving sensitive functional groups is critical.

  • Broad Substrate Scope: Due to its smaller size, the acetamide group can be readily installed on a wider range of substrates, including those with existing steric congestion near the amine functionality.

Weaknesses:

  • Lower Regioselectivity in Certain Contexts: The smaller size of the acetyl group may offer less of a steric blocking effect, which could lead to mixtures of regioisomers if two ortho positions are electronically similar.

  • Potential for Side Reactions: The N-H proton of a secondary acetamide is acidic and will be deprotonated by the organolithium base. This requires the use of at least two equivalents of base. Furthermore, the resulting N-anion can potentially engage in undesired side reactions.

Comparative Analysis: Pivalamide vs. Acetamide

The choice between a pivalamide and an acetamide directing group for the functionalization of dibromopyridines depends on a careful consideration of the specific synthetic challenge.

FeaturePivalamideAcetamide
Steric Bulk HighLow
Regiocontrol Potentially higher due to steric blockingGenerally good, but may be less selective in sterically ambiguous cases
Deprotection Harsh conditions (strong acid/base, high temp, LiAlH4)[8]Milder conditions (e.g., moderate acid/base)[9][10][11]
Substrate Scope May be limited by steric hindrance during installationBroader scope for installation
Reagent Stoichiometry Requires at least 2 equivalents of organolithium baseRequires at least 2 equivalents of organolithium base

Key Considerations for Dibromopyridines:

  • Regioselectivity: The primary role of the directing group in this context is to control which C-H bond adjacent to the amide is metalated, in competition with potential lithium-halogen exchange. The steric bulk of the pivalamide may be advantageous in directing metalation away from a sterically hindered bromine atom.

  • Stability of the Lithiated Intermediate: The nature of the amide can influence the stability of the resulting aryllithium species. While no direct comparative studies on dibromopyridines were found, the electronic properties of both groups are similar enough that stability is likely more influenced by the pyridine ring itself and the position of the bromine atoms.

  • Downstream Synthetic Steps: The most critical factor in the choice between these two groups is often the planned synthetic route. If the subsequent steps involve sensitive functional groups, the milder deprotection conditions for the acetamide make it a more attractive choice. Conversely, if achieving the highest possible regioselectivity in the metalation step is the primary concern, and the molecule can withstand harsh deprotection, pivalamide may be superior.

Experimental Protocols

The following are representative, step-by-step methodologies for the key transformations discussed.

Protocol 1: Installation of the Pivalamide Directing Group

This protocol describes the acylation of an aminodibromopyridine with pivaloyl chloride.

  • Dissolution: Dissolve the aminodibromopyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N2 or Ar).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (2.0 eq) to the solution and cool to 0 °C.

  • Acylation: Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NaHCO3. Separate the organic layer, wash with brine, dry over Na2SO4 or MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Directed ortho-Metalation and Electrophilic Quench

This protocol outlines a general procedure for the lithiation of a pivalamido-dibromopyridine and subsequent reaction with an electrophile.

  • Setup: To a flame-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the pivalamido-dibromopyridine (1.0 eq) and dry THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.2 eq) dropwise, maintaining the internal temperature below -70 °C. The solution may change color upon formation of the dianion. Stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add a solution of the electrophile (e.g., an aldehyde, ketone, or alkyl halide; 1.5 eq) in dry THF dropwise to the reaction mixture at -78 °C.

  • Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 1-12 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Protocol 3: Deprotection of the Pivalamide Group (Reductive)
  • Setup: In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH4, 3-5 eq) in dry THF.

  • Addition: Add a solution of the pivalamide-substituted pyridine (1.0 eq) in dry THF dropwise to the LiAlH4 suspension at 0 °C.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring by TLC.

  • Quenching (Fieser work-up): Cool the reaction to 0 °C and cautiously quench by the sequential, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH4 in grams.

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate and purify as needed.

Protocol 4: Deprotection of the Acetamide Group (Acidic)
  • Dissolution: Dissolve the acetamido-dibromopyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Acid Addition: Add a strong acid, such as 6M HCl, to the solution.

  • Heating: Heat the reaction mixture to reflux for 2-12 hours, monitoring for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature and neutralize with a base (e.g., saturated NaHCO3 or NaOH solution).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the resulting amine by column chromatography or crystallization.

Visualizing the Strategy

Directed_Ortho_Metalation cluster_0 Pivalamide Pathway cluster_1 Acetamide Pathway Pivalamido-Dibromopyridine Pivalamido-Dibromopyridine Lithiation_Piv Ortho-Lithiated Intermediate (Sterically Influenced) Pivalamido-Dibromopyridine->Lithiation_Piv 2.2 eq n-BuLi THF, -78 °C Functionalized_Piv Functionalized_Piv Lithiation_Piv->Functionalized_Piv Electrophile (E+) Final_Product_Piv Final_Product_Piv Functionalized_Piv->Final_Product_Piv Harsh Deprotection (e.g., LiAlH4) Acetamido-Dibromopyridine Acetamido-Dibromopyridine Lithiation_Ac Ortho-Lithiated Intermediate Acetamido-Dibromopyridine->Lithiation_Ac 2.2 eq n-BuLi THF, -78 °C Functionalized_Ac Functionalized_Ac Lithiation_Ac->Functionalized_Ac Electrophile (E+) Final_Product_Ac Final_Product_Ac Functionalized_Ac->Final_Product_Ac Mild Deprotection (e.g., 6M HCl) Starting Material Starting Material Starting Material->Pivalamido-Dibromopyridine Pivaloyl Chloride Starting Material->Acetamido-Dibromopyridine Acetic Anhydride

Caption: Comparative workflow for the functionalization of dibromopyridines using pivalamide vs. acetamide directing groups.

Conclusion

Both pivalamide and acetamide are effective directing groups for the functionalization of dibromopyridines via Directed ortho-Metalation. The choice between them is a classic synthetic trade-off. Pivalamide offers the potential for enhanced regioselectivity due to its steric bulk, but at the cost of requiring harsh deprotection conditions. Acetamide provides a more versatile option with its milder deprotection protocol, making it suitable for complex molecules with sensitive functional groups, though it may offer less steric influence on the metalation step. A careful analysis of the specific substrate and the overall synthetic strategy is essential for selecting the optimal directing group.

References

  • Koenig, S. G., et al. (2009). A Facile Deprotection of Secondary Acetamides. Organic Letters, 11(2), 433–436. [Link][9][10]

  • Organic Chemistry Portal. Acetamides. [Link][11]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and -sulfonates. Regioselective syntheses of ortho-substituted derivatives. Chemical Reviews, 90(6), 879-933. [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link][7]

  • Clayden, J. (2004). Directed Ortho Metalation of Aromatics. In Chemistry of Organolithium Compounds (Vol. 1, pp. 495–646). Wiley.
  • El-Hiti, G. A., Smith, K., & Hegazy, A. S. (2015). Directed lithiation and substitution of pyridine derivatives. ARKIVOC, 2015(4), 19-47. [Link][12]

  • Singh, G., & Singh, V. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19-47. [Link][5]

  • ResearchGate. (2019). Deprotection of the pivaloyl group with LiAlH4. [Link][8]

  • Myers, A. (n.d.). Directed Ortho Metalation. [Link][2]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. [Link][6]

  • Grokipedia. (n.d.). Directed ortho metalation. [Link][3]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link][4]

  • ResearchGate. (n.d.). C-H Functionalization of Pyridines. [Link][1]

Sources

Comparative

A Comparative Guide to the Structural Confirmation of N-(2,5-Dibromopyridin-3-yl)pivalamide: An Integrated Approach

Introduction: The Imperative of Unambiguous Structural Confirmation In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is its definitive identity. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is its definitive identity. This identity dictates its function, reactivity, and interaction with biological systems. For a novel chemical entity (NCE) such as N-(2,5-Dibromopyridin-3-yl)pivalamide, proposed for any advanced application, an unassailable confirmation of its structure is not merely a procedural step but a foundational pillar of all subsequent research and development. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety risks.

This guide provides an in-depth comparison of the principal analytical techniques used for small molecule structure elucidation. We will use the hypothetical confirmation of N-(2,5-Dibromopyridin-3-yl)pivalamide as a practical case study. We will explore not only the "how" but the "why," detailing the causality behind experimental choices and demonstrating how a multi-faceted, orthogonal approach provides the highest degree of scientific certainty. We will begin with spectroscopic methods that build a preliminary structural hypothesis and culminate with the "gold standard" of single-crystal X-ray crystallography for absolute proof.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

Single-crystal X-ray diffraction is the most powerful technique for determining the three-dimensional structure of a molecule at atomic resolution.[1] It provides unambiguous evidence of atomic connectivity, bond lengths, bond angles, and absolute stereochemistry, making it an essential tool for definitive structural proof.[2] However, its primary and often significant bottleneck is the need to grow a high-quality, single crystal suitable for diffraction.[2][3]

The SCXRD Workflow: From Powder to Proof

The journey from a newly synthesized powder to a fully resolved crystal structure is a meticulous process. It requires patience and often, a bit of luck.[3]

scxrd_workflow cluster_growth Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement pure_compound Purified Compound (>95% Purity) dissolve Dissolve in Suitable Solvent pure_compound->dissolve methods Apply Crystallization Method (Evaporation, Diffusion, etc.) dissolve->methods harvest Harvest & Mount Single Crystal methods->harvest diffractometer Mount on Diffractometer harvest->diffractometer xray Irradiate with X-ray Beam diffractometer->xray collect Collect Diffraction Pattern xray->collect solve Solve Phase Problem (Initial Model) collect->solve refine Refine Atomic Positions & Parameters solve->refine validate Validate Final Structure refine->validate

Caption: The workflow for single-crystal X-ray crystallography analysis.

Experimental Protocol: Growing Diffraction-Quality Crystals

The single most critical factor for success is the purity of the compound; impurities can inhibit crystal lattice formation.[4] The goal is to achieve a state of supersaturation slowly, allowing molecules to organize into a well-ordered lattice.

1. Material Purity:

  • Ensure the N-(2,5-Dibromopyridin-3-yl)pivalamide sample is of the highest possible purity (>95%, preferably >99%). Purification by recrystallization or column chromatography is recommended.[3]

2. Solvent Selection:

  • The ideal solvent is one in which the compound is moderately soluble.[5] High solubility often leads to the rapid precipitation of small, unusable crystals.

  • Screen a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, toluene, acetonitrile).

3. Crystallization Methods:

  • Slow Evaporation (Most Common):

    • Dissolve 10-20 mg of the compound in a minimal amount of a suitable solvent in a small, clean vial.[3]

    • Cover the vial with a cap or parafilm containing a few pinholes to allow for slow solvent evaporation.

    • Place the vial in a vibration-free location and leave undisturbed for several days to weeks.[4][5]

  • Vapor Diffusion (Highly Successful):

    • Prepare a concentrated solution of the compound in a "good" solvent (in which it is highly soluble) in a small inner vial.

    • Place this inner vial inside a larger, sealed outer vial (a "jar") containing a larger volume of a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent).[4]

    • Slow diffusion of the anti-solvent vapor into the inner vial reduces the solubility of the compound, promoting slow crystallization. A common pairing is a solution in Dichloromethane (DCM) with an Ether anti-solvent.

  • Liquid-Liquid Diffusion (Solvent Layering):

    • In a narrow vessel like an NMR tube, carefully layer a solution of the compound on top of a less dense, miscible anti-solvent (or vice-versa, ensuring the denser solvent is at the bottom).[6]

    • Crystals form at the interface where the two solvents slowly mix.[6][7]

Orthogonal Validation: A Spectroscopic Toolkit

While SCXRD provides the final answer, a suite of spectroscopic techniques is essential for initial characterization, hypothesis generation, and routine confirmation where single crystals are not available. This orthogonal approach ensures that the proposed structure is consistent across multiple analytical methods.

spectroscopy_relationship compound N-(2,5-Dibromopyridin-3-yl)pivalamide ms Mass Spectrometry (MS) compound->ms ir Infrared Spectroscopy (FTIR) compound->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) compound->nmr ms_info Provides: Molecular Weight Elemental Formula ms->ms_info ir_info Provides: Functional Groups (C=O, N-H, etc.) ir->ir_info nmr_info Provides: Atom Connectivity Chemical Environment nmr->nmr_info hypothesis Structural Hypothesis ms_info->hypothesis ir_info->hypothesis nmr_info->hypothesis

Caption: Complementary data from spectroscopic techniques for structure hypothesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[8][9] It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[10]

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which provides a sharp signal at 0 ppm for calibration.[8]

  • Data Acquisition: Place the NMR tube in the spectrometer's magnet. Acquire a 1D ¹H spectrum, followed by a 1D ¹³C spectrum. If the structure is not immediately obvious, 2D experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) are performed to establish the complete bonding framework.[11]

Mass Spectrometry (MS)

MS is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound.[12] High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental formula.[12][13]

Experimental Protocol (HRMS):

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, most commonly electrospray ionization (ESI) for polar molecules.[13]

  • Analysis: The mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) separates the ions based on their m/z ratio.[12][14] The instrument measures the exact mass of the molecular ion, which is then used by software to generate a list of possible elemental formulas.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[15][16] Each type of bond (e.g., C=O, N-H, C-H) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint".[17][18]

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Background Scan: Run a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.[16]

  • Sample Application: Place a small amount of the solid compound directly onto the ATR crystal (often a diamond) and apply pressure to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. The instrument's software automatically subtracts the background, yielding the infrared spectrum of the compound. The typical range is 4000-400 cm⁻¹.[16]

Comparative Analysis: Choosing the Right Tool

Each technique provides a unique and valuable piece of the structural puzzle. The choice of which to use, and in what order, depends on the specific question being asked. The table below objectively compares their performance and the data they provide.

Technique Information Provided Strengths Limitations Sample Requirement
SCXRD Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[1][19]Unambiguous and definitive proof of structure.Requires a high-quality single crystal , which can be difficult or impossible to grow.[2][3]Single crystal (~20-200 µm).[1]
NMR Atom connectivity (¹H-¹H, ¹H-¹³C), chemical environments, relative stereochemistry, number of unique atoms.[10]The most powerful tool for structure elucidation in solution; non-destructive.[8]Can have overlapping signals in complex molecules; provides relative, not absolute, stereochemistry.5-10 mg, soluble in deuterated solvent.
HRMS Exact molecular weight and elemental formula.[12]Extremely high sensitivity and accuracy; can confirm elemental composition.[12][20]Does not provide connectivity or stereochemical information; isomers can be difficult to distinguish.[21]<1 mg, soluble.
FTIR Presence of specific functional groups (e.g., C=O, N-H, O-H).[15][22]Fast, simple, requires minimal sample preparation; provides a quick "fingerprint".[15]Provides limited information on the overall molecular skeleton; not suitable for complex mixtures.[22]<1 mg, solid or liquid.

Conclusion: An Integrated Strategy for Certainty

For the definitive structural confirmation of a novel compound like N-(2,5-Dibromopyridin-3-yl)pivalamide, no single technique is sufficient. A logical, integrated workflow is paramount. The process begins with rapid, low-sample-consuming techniques like FTIR and HRMS to confirm the presence of key functional groups and the correct elemental formula. NMR spectroscopy then follows to piece together the atomic connectivity and build a robust structural hypothesis.

Finally, single-crystal X-ray crystallography serves as the ultimate arbiter. It moves beyond hypothesis to provide indisputable, three-dimensional proof of the molecular structure. By employing these techniques in concert, researchers and drug development professionals can build a self-validating system of data, ensuring the highest level of scientific integrity and confidence in their molecular assets.

References

  • How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • use of nmr in structure ellucidation. Slideshare. [Link]

  • How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

  • Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. ACS Publications. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. AZoM.com. [Link]

  • FTIR Spectroscopy for Functional Group Analysis. Scribd. [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Tennessee, Knoxville. [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]

  • Small molecule analysis using MS. Bioanalysis Zone. [Link]

  • scXRD: Growing single crystals. University of York. [Link]

  • FTIR Spectroscopy Fundamentals: Insights into Plastic Analysis. The Madison Group. [Link]

  • Crystal Growing Tips. University of Florida. [Link]

  • How to Grow a Crystal for Single Crystal X-ray Diffraction analysis?. ResearchGate. [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • Chemical crystallization. SPT Labtech. [Link]

Sources

Validation

A Comprehensive Guide to Reference Standards for the Quality Control of N-(2,5-Dibromopyridin-3-yl)pivalamide

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical checkpoints. The quality, purity, and consistency of every component, espe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical checkpoints. The quality, purity, and consistency of every component, especially key intermediates, are not merely a matter of process efficiency but a cornerstone of patient safety and regulatory compliance. N-(2,5-Dibromopyridin-3-yl)pivalamide, a functionalized pyridine derivative, represents a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its quality directly influences the impurity profile, yield, and ultimately, the critical quality attributes (CQAs) of the final drug substance.[1]

This guide provides an in-depth, experience-based comparison of reference standards for the quality control of N-(2,5-Dibromopyridin-3-yl)pivalamide. As no pharmacopoeial or commercially certified reference standard for this specific molecule is readily available, we will focus on the practical, scientifically-grounded process of establishing, characterizing, and comparing in-house primary and working standards against lower-grade materials. This is the reality for many scientists working on novel chemical entities, where the burden of proof lies with the developer.

The Molecule: N-(2,5-Dibromopyridin-3-yl)pivalamide

  • Chemical Structure:

    
    
    
  • CAS Number: 1142192-31-6

  • Molecular Formula: C₁₀H₁₂Br₂N₂O

  • Molecular Weight: 336.02 g/mol

  • Significance: The dibrominated pyridine core offers two distinct reactive sites for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the pivalamide group provides steric bulk and influences the electronic properties of the ring, making it a valuable and specific intermediate in multi-step syntheses.[2]

Part 1: Establishing a Primary Reference Standard

A Primary Reference Standard is a substance of the highest possible purity, fully characterized to be an unimpeachable benchmark against which all other batches are measured.[3] Given its absence from commercial catalogs, establishing one in-house is a mandatory first step for any serious development program.

Synthesis and Purification Strategy

The most logical synthesis route is the acylation of 3-Amino-2,5-dibromopyridine with pivaloyl chloride.[4][5][6] The quality of the starting amine (CAS 90902-84-4) is critical.[7]

Reaction: 3-Amino-2,5-dibromopyridine + Pivaloyl Chloride → N-(2,5-Dibromopyridin-3-yl)pivalamide

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 3-Amino-2,5-dibromopyridine.

  • Side-Products: Di-acylation products (less likely due to steric hindrance), or hydrolysis of pivaloyl chloride to pivalic acid.

  • Precursor Impurities: Impurities from the synthesis of the starting amine, such as regioisomers (e.g., 3-amino-2,6-dibromopyridine) or incompletely brominated species (e.g., 3-amino-5-bromopyridine).[8]

Purification Causality: A multi-step purification is non-negotiable. Initial workup with a mild base wash removes acidic impurities like HCl and pivalic acid. However, achieving >99.8% purity necessitates a more rigorous method. Recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) is the method of choice. The rationale is that the highly crystalline nature of the target compound allows for the selective exclusion of less-ordered impurities into the mother liquor, providing a significant purification factor. Multiple recrystallizations may be required, with purity assessed by HPLC after each step.

Comprehensive Analytical Characterization

The identity and purity of the designated primary standard lot must be confirmed without ambiguity. This involves a suite of orthogonal analytical techniques.

Parameter Method Specification (Hypothetical)
AppearanceVisual InspectionWhite to off-white crystalline solid
Identity by ¹H NMR400 MHz NMRConforms to the predicted structure
Identity by ¹³C NMR100 MHz NMRConforms to the predicted structure
Identity by MSESI-MSConforms to the expected molecular weight and isotopic pattern
Purity by HPLCRP-HPLC with UV≥ 99.8%
Elemental CompositionElemental AnalysisC, H, N, Br values within ±0.4% of theoretical
Water ContentKarl Fischer Titration≤ 0.1%
Melting PointDSCSharp endotherm, Onset: 148-152 °C (example)

Table 1: Analytical Specifications for a Primary Reference Standard

¹H NMR Spectroscopy (400 MHz, DMSO-d₆): Predicted Data The ¹H NMR spectrum is a definitive tool for structural confirmation.

  • δ ~9.80 ppm (s, 1H, -NH): The amide proton signal, typically a broad singlet.

  • δ ~8.55 ppm (d, J=2.0 Hz, 1H, Py-H6): The proton at the 6-position of the pyridine ring. It appears as a doublet due to coupling with the proton at C4.

  • δ ~8.25 ppm (d, J=2.0 Hz, 1H, Py-H4): The proton at the 4-position. It appears as a doublet coupled with the proton at C6.

  • δ ~1.25 ppm (s, 9H, -C(CH₃)₃): A sharp, intense singlet corresponding to the nine equivalent protons of the sterically hindered tert-butyl group. This signal is a hallmark of the pivaloyl moiety.[1][9]

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆): Predicted Data This provides a map of the carbon skeleton.

  • δ ~176 ppm: Carbonyl carbon (-C=O).

  • δ ~148 ppm, ~142 ppm: Aromatic carbons C6 and C4.

  • δ ~135 ppm, ~120 ppm, ~115 ppm: Aromatic carbons C3, C2, and C5 bearing the bromo and amino substituents.

  • δ ~40 ppm: Quaternary carbon of the t-butyl group.

  • δ ~27 ppm: Methyl carbons of the t-butyl group.

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and provides crucial evidence of the dibromo-substitution.

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of 2 Da.[10][11] A molecule with two bromine atoms will exhibit a characteristic triplet of peaks in the molecular ion region:

    • M peak: Contains two ⁷⁹Br atoms.

    • M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.

    • M+4 peak: Contains two ⁸¹Br atoms. The relative intensity of these peaks will be approximately 1:2:1 , a definitive signature for a dibrominated compound.[10][12] For C₁₀H₁₂Br₂N₂O, the cluster would appear around m/z 334 (⁷⁹Br,⁷⁹Br), 336 (⁷⁹Br,⁸¹Br), and 338 (⁸¹Br,⁸¹Br).

Part 2: Comparison Guide for Reference Material Grades

Not every analysis requires a primary standard. A tiered system of reference materials balances cost and analytical rigor.

AttributePrimary Reference StandardIn-House Working Standard"For Synthesis" Grade Material
Purity (Typical) ≥ 99.8%≥ 99.0%95-98%
Characterization Fully characterized (NMR, MS, HPLC, EA, KF, DSC). Comprehensive Certificate of Analysis (CoA).Characterized by identity (e.g., ¹H NMR) and purity (HPLC) against the Primary Standard.Minimal data, often just ¹H NMR or MS to confirm identity. No guaranteed purity value.
Intended Use - Definitive structural confirmation.- Qualifying secondary/working standards.- Validating new analytical methods.- Routine QC testing of raw materials and in-process controls.- System suitability tests for HPLC.- Early-stage R&D.- Synthesis starting material.- Not suitable for quantitative analysis.
Traceability Fully documented synthesis and purification history.Traceable to the Primary Reference Standard.Generally not traceable.
Cost Implication Very High (significant investment in synthesis, purification, and extensive analysis).Moderate (cost of synthesis and limited QC testing).Low (purchased as a commodity chemical).

Table 2: Objective Comparison of Reference Material Grades

Expert Insight: The most common mistake is using a low-grade, uncharacterized material for quantitative purposes. This introduces unknown uncertainty into all subsequent measurements, potentially leading to out-of-specification results, failed batches, and regulatory scrutiny. Qualifying a working standard against a primary standard is a robust system that ensures the day-to-day QC operations are both accurate and cost-effective.

Part 3: Experimental Protocols & Workflows

Trustworthiness in a protocol comes from its detail and built-in validation checks.

Protocol 1: HPLC Method for Purity Determination

This method is designed to separate the main component from potential process-related impurities.

  • Instrumentation: HPLC with a PDA or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of N-(2,5-Dibromopyridin-3-yl)pivalamide and dissolve in 10 mL of Acetonitrile (Diluent) to get a 1 mg/mL solution.

System Suitability (Self-Validation): Before any sample analysis, the system's performance must be verified.

  • Injection: Make five replicate injections of the Working Standard solution (e.g., 0.1 mg/mL).

  • Acceptance Criteria:

    • Tailing Factor: Must be ≤ 2.0.

    • Theoretical Plates: Must be ≥ 2000.

    • %RSD for Peak Area: Must be ≤ 2.0% for the five replicates.

    • Rationale: These criteria ensure that the chromatographic system has adequate efficiency, peak symmetry, and precision for the analysis to be considered valid.[13][14][15]

Protocol 2: Qualification of a Working Standard

This protocol establishes the purity of a new batch of material (the "Working Standard") by comparing it directly to the certified Primary Reference Standard.

  • Prepare Stock Solutions: Accurately prepare stock solutions of both the Primary Reference Standard and the new Working Standard candidate at a concentration of 1.0 mg/mL in the diluent.

  • Prepare Working Solutions: Prepare three independent working-level solutions for both the Primary and Working standards (e.g., at 0.1 mg/mL).

  • HPLC Analysis: Analyze all six solutions using the validated HPLC method (Protocol 1).

  • Calculate Purity: The purity of the Working Standard is calculated relative to the Primary Standard using the following formula: Purity_WS = (Area_WS / Area_PRS) * (Conc_PRS / Conc_WS) * Purity_PRS

    • Where:

      • Area_WS = Average peak area of the Working Standard.

      • Area_PRS = Average peak area of the Primary Reference Standard.

      • Conc = Concentration of the respective solutions.

      • Purity_PRS = The certified purity of the Primary Reference Standard (e.g., 99.9%).

  • Acceptance Criteria: The calculated purity of the new Working Standard must meet the predefined specification (e.g., ≥ 99.0%). Its ¹H NMR spectrum must also be identical to that of the Primary Standard.

Visualization of Workflows

Diagram 1: Primary Standard Qualification Workflow

G cluster_0 Synthesis & Purification cluster_1 Analytical Characterization cluster_2 Certification S Synthesis of Crude Material P Multi-step Purification (e.g., Recrystallization) S->P NMR Structure Confirmation (1H, 13C NMR) P->NMR Purified Lot MS MW & Isotopic Pattern (Mass Spectrometry) NMR->MS HPLC Purity Assay (>99.8%) MS->HPLC Other Other Tests (EA, KF, DSC) HPLC->Other CoA Generate Certificate of Analysis (CoA) Other->CoA Data Review & Approval Cert Certified Primary Reference Standard CoA->Cert

Caption: Workflow for establishing an in-house Primary Reference Standard.

Diagram 2: Decision Tree for Reference Standard Selection

G Start What is the intended application? q1 Method Validation or Structural Elucidation? Start->q1 Critical Quantitation q2 Routine GMP Quality Control? Start->q2 Routine Testing q3 Early-Stage R&D / Synthesis? Start->q3 Non-Quantitative ans1 Use Primary Reference Standard q1->ans1 Yes ans2 Use Qualified Working Standard q2->ans2 Yes ans3 Use 'For Synthesis' Grade Material q3->ans3 Yes

Caption: Decision guide for selecting the appropriate grade of reference material.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pivalamide, N-methyl-N-(2-benzoylphenyl)-. PubChem Compound Database. Available at: [Link]

  • Gross, R. A., Jr. (2003). Two Equations for Analyzing the Mass Spectra of Compounds for Chlorine and Bromine Atoms. The Chemical Educator, 8, 182–186. Available at: [Link]

  • IOSR Journal. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2017). (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

  • IB Colourful Solutions in Chemistry. (n.d.). Mass spectrometry of organic compounds. Available at: [Link]

  • YouTube. (2018). 13.04 Isotopic Abundance in Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Available at: [Link]

  • Frontiers. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Available at: [Link]

  • PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]

  • HETEROCYCLES. (2011). A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. Available at: [Link]

  • Google Patents. (n.d.). US11613549B2 - Bromination of pyridine derivatives.
  • Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • National Center for Biotechnology Information. (n.d.). 2,5-Dibromopyridine. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-dimethyl-N-(pyridin-3-yl)propanamide. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of [N-((3,5-dichloropyridin-2-yl) carbamothioyl)pivalamide].... Available at: [Link]

  • ACS Publications. (2015). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Available at: [Link]

  • Wikipedia. (n.d.). DBNPA. Available at: [Link]

  • ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium. Available at: [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Available at: [Link]

  • MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available at: [Link]

  • ChemSrc. (2025). N,N-Dimethylpropanamide | CAS#:758-96-3. Available at: [Link]

  • Semantic Scholar. (1962). Amino-acids and peptides. XXXVI. Pivaloyl chloride as a reagent in the mixed anhydride synthesis of peptides. Available at: [Link]

  • NIST. (n.d.). Propanamide, N,N-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

  • Chem-Impex. (n.d.). 3-Amino-2,5-dibromopyridine. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(2,5-Dibromopyridin-3-yl)pivalamide

Part 1: Executive Safety Summary N-(2,5-Dibromopyridin-3-yl)pivalamide is a halogenated heterocyclic intermediate commonly used in medicinal chemistry for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

N-(2,5-Dibromopyridin-3-yl)pivalamide is a halogenated heterocyclic intermediate commonly used in medicinal chemistry for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

While specific toxicological data for this exact molecule may be limited in public repositories, structural-activity relationship (SAR) analysis mandates that it be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate until proven otherwise.

Immediate Hazard Profile (Read-Across Analysis):

  • Core Hazard: Halogenated aminopyridines are potent irritants and potential sensitizers.

  • Physical State: Solid powder (High dust inhalation risk).[1]

  • Skin Absorption: The pivalamide moiety increases lipophilicity, potentially enhancing dermal absorption relative to the free amine.

  • Reactivity: Stable under ambient conditions but releases toxic bromide and nitrogen oxide fumes upon thermal decomposition.

Part 2: Hazard Identification & Risk Assessment

The "Why" behind the safety protocols.

To construct a valid safety protocol, we must deconstruct the molecule's functional groups and their associated risks.

Functional GroupAssociated HazardOperational Implication
2,5-Dibromopyridine Core Irritant / Acute Toxicity Halogenated pyridines often exhibit H315 (Skin Irrit.), H319 (Eye Irrit.), and H335 (Resp. Irrit.). Treat as "Harmful if Swallowed" (H302).[2]
Pivalamide (Amide) Enhanced Bioavailability Amides are generally more stable and lipophilic than amines, increasing the risk of transport across the stratum corneum (skin barrier).
Solid Crystalline Form Inhalation (Dust) Fine powders generate electrostatic charges, causing "drift" during weighing. Inhalation is the primary route of exposure.

Critical Insight: Do not rely solely on the absence of a specific "Skull and Crossbones" pictogram. In drug discovery, absence of evidence is not evidence of absence. Adopt a Band 3 Containment Strategy (OEL 10–100 µg/m³ estimated).

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Self-Validating Safety : The user must verify the state of the chemical (Solid vs. Solution) to select the correct barrier.

PPE Selection Table
Protection ZoneScenario A: Handling Solid (Powder) Scenario B: Handling Solution (Organic Solvents)
Hand Protection Double Nitrile Gloves (min. 5 mil outer).Reason: Mechanical strength against spatulas/glassware.Laminate (Silver Shield®) or Viton® .Reason: If dissolved in DCM or DMF, nitrile degrades in <2 mins. Laminate provides >4h breakthrough time.
Respiratory Fume Hood (Sash at 18").Backup: N95/P100 Respirator if hood unavailable (Not recommended for routine work).Fume Hood (Mandatory).Respirators are ineffective against solvent vapors unless equipped with specific organic vapor cartridges.
Eye/Face Chemical Splash Goggles .Reason:[3][4][5] Safety glasses allow dust to drift around the lens. Goggles seal the eyes.[6]Face Shield + Safety Glasses .Reason: Protects against pressurized splashes (e.g., syringe filters, reflux).
Body Disposable Tyvek® Lab Coat .Reason: Cotton coats trap dust in fibers, carrying contamination out of the lab.Chemical Resistant Apron (over lab coat).Reason: Prevents solvent soak-through to the chest/lap area.

Part 4: Operational Workflow (Step-by-Step)

Phase 1: Weighing & Transfer (Highest Risk)

Goal: Eliminate static-driven dust dispersion.

  • Engineering Control: utilize a Static Control Ionizer bar inside the fume hood balance enclosure. Halogenated heterocycles are prone to static cling.

  • The "Coffin" Technique:

    • Place the weighing boat inside a larger secondary container (e.g., a plastic Tupperware or deep petri dish) before taring.

    • Transfer the solid into the boat.

    • If spillage occurs, it is contained within the secondary vessel, not the hood floor.

  • Solvent Dampening: If the reaction allows, pre-wet the solid with the reaction solvent immediately after weighing to suppress dust.

Phase 2: Reaction Setup

Goal: Containment of vapors and pressurized systems.

  • Septum Integrity: When adding reagents to the pivalamide solution, use a pressure-equalizing addition funnel or a dual-needle technique to prevent over-pressurization of the flask.

  • Temperature Control: If heating (e.g., Suzuki coupling at 80°C), ensure the condenser is active before heating begins. Pyridine derivatives have distinct, penetrating odors that indicate containment breach.

Phase 3: Cleanup & Decontamination

Goal: Chemical neutralization.

  • Solvent Wash: Wipe all surfaces (balance, hood sash, spatulas) with a paper towel soaked in Ethanol or Isopropanol .

    • Why? The pivalamide is likely sparingly soluble in water but soluble in alcohols. Water alone will just smear the compound.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second glove over the first) to encapsulate the contamination.

Part 5: Decision Logic & Visualization

The following diagram illustrates the decision-making process for PPE selection based on the chemical's physical state.

PPE_Decision_Tree Start Start: Handling N-(2,5-Dibromopyridin-3-yl)pivalamide State_Check Determine Physical State Start->State_Check Solid Solid (Powder/Crystal) State_Check->Solid Dry Solid Liquid Solution (Dissolved in DCM/DMF/THF) State_Check->Liquid Dissolved Dust_Risk Risk: Inhalation of Dust Solid->Dust_Risk Perm_Risk Risk: Skin Absorption via Solvent Carrier Liquid->Perm_Risk Solid_PPE PPE: Double Nitrile + Goggles + Tyvek Coat Dust_Risk->Solid_PPE Eng_Control Control: Static Ionizer + Balance Enclosure Solid_PPE->Eng_Control Liquid_PPE PPE: Laminate Gloves (Silver Shield) + Face Shield Perm_Risk->Liquid_PPE Hood_Req Control: Fume Hood (Sash < 18 inches) Liquid_PPE->Hood_Req

Figure 1: PPE Decision Matrix based on physical state. Note the critical shift from Nitrile to Laminate gloves when solvents are introduced.

Part 6: Emergency Response

In Case of Exposure:

  • Skin Contact: Immediately wash with soap and water for 15 minutes.[1][6] Do not use ethanol for skin washing, as it may increase the absorption rate of the pivalamide.

  • Eye Contact: Flush with water for 15 minutes.[1][4][6] Hold eyelids open.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (dampened with water) to prevent dust generation, then scoop into a hazardous waste bag.

Disposal:

  • Segregate as Halogenated Organic Waste .

  • Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream, as brominated compounds can generate toxic bromine gas under oxidative stress.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7][8]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for N-(2-Bromopyridin-3-yl)pivalamide (Analog Read-Across).

  • Thermo Fisher Scientific. (2021). Safety Data Sheet for 2-Amino-3,5-dibromopyridine (Precursor).

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine. 29 CFR 1910.1000 Table Z-1.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-Dibromopyridin-3-yl)pivalamide
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N-(2,5-Dibromopyridin-3-yl)pivalamide
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